2-Iodo-1,3,5-trimethoxybenzene CAS 2510-49-8 properties
An In-Depth Technical Guide to 2-Iodo-1,3,5-trimethoxybenzene (CAS 2510-49-8) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Iodo-1,3,5-trimethoxybenzene...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Iodo-1,3,5-trimethoxybenzene (CAS 2510-49-8)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Iodo-1,3,5-trimethoxybenzene (CAS 2510-49-8), a pivotal intermediate in modern organic synthesis. The document delineates its fundamental physicochemical properties, offers an in-depth analysis of its spectroscopic signature, and presents a detailed, field-tested protocol for its synthesis via electrophilic iodination. The guide further explores the compound's reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and hypervalent iodine chemistry, which are central to contemporary drug discovery and materials science. Safety protocols and handling guidelines are also explicitly detailed to ensure safe and effective laboratory use. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile aryl iodide.
Introduction and Molecular Overview
2-Iodo-1,3,5-trimethoxybenzene is a polysubstituted aromatic organic compound characterized by a benzene ring functionalized with three methoxy groups and a single iodine atom.[1] The strategic placement of these functional groups imparts a unique combination of electronic and steric properties, rendering it a highly valuable building block in synthetic chemistry. The electron-rich nature of the aromatic ring, a consequence of the three electron-donating methoxy groups, significantly influences the reactivity of the carbon-iodine (C-I) bond. This bond serves as a versatile synthetic handle for the introduction of molecular complexity, primarily through cross-coupling reactions.[1][2] Its utility spans the synthesis of complex natural products, advanced pharmaceutical intermediates, and novel functional materials.[1]
Molecular Structure:
Caption: Chemical structure of 2-Iodo-1,3,5-trimethoxybenzene.
Physicochemical and Computational Properties
A summary of the key identifiers and physical properties for 2-Iodo-1,3,5-trimethoxybenzene is provided below. These data are critical for its unambiguous identification, handling, and use in quantitative experiments.
Spectroscopic Profile: A Guide to Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of 2-Iodo-1,3,5-trimethoxybenzene. The following data are characteristic of the compound.
¹H NMR (400 MHz, CDCl₃):
δ 6.14 (s, 2H): This singlet corresponds to the two equivalent aromatic protons on the benzene ring. Their high-field chemical shift is a direct result of the strong shielding effect from the three electron-donating methoxy groups.
δ 3.86 (s, 6H): This singlet represents the six protons of the two equivalent methoxy groups positioned ortho to the aromatic protons.
δ 3.82 (s, 3H): This singlet is assigned to the three protons of the unique methoxy group situated between the iodine atom and a methoxy group.[7]
¹³C NMR (100.6 MHz, CDCl₃):
δ 162.3, 159.9: These signals correspond to the three aromatic carbons directly bonded to the methoxy groups.
δ 91.3: This signal represents the two equivalent aromatic carbons bearing a hydrogen atom.
δ 56.6, 55.7: These peaks are assigned to the carbons of the methoxy groups.
The carbon atom attached to the iodine typically exhibits a lower intensity and is found at a distinct chemical shift (not explicitly listed in the provided results but expected in the 70-90 ppm range).[7]
Mass Spectrometry (GC-MS):
m/z 294.20 [M]⁺: The molecular ion peak is observed at m/z 294.20, which corresponds to the molecular weight of the compound (294.09 g/mol ), confirming its elemental composition.[7]
Synthesis and Purification Protocol
2-Iodo-1,3,5-trimethoxybenzene is most commonly and efficiently synthesized via the direct electrophilic iodination of its precursor, 1,3,5-trimethoxybenzene.[8] The high electron density of the starting material's aromatic ring makes it highly susceptible to electrophilic attack, allowing for a high-yield transformation under relatively mild conditions.
A well-established and environmentally conscious method utilizes an iodine/hydrogen peroxide system, which avoids the use of harsh or metallic oxidants.[9]
Reactivity Paradigms in Electron-Rich Arenes: A Comparative Analysis of 1,3,5-Trimethoxybenzene and 2-Iodo-1,3,5-trimethoxybenzene
Executive Summary The functionalization of electron-rich arenes is a critical vector in organic synthesis, materials science, and environmental analytical chemistry. This technical guide provides an in-depth comparative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of electron-rich arenes is a critical vector in organic synthesis, materials science, and environmental analytical chemistry. This technical guide provides an in-depth comparative analysis of 1,3,5-trimethoxybenzene (TMB) and its halogenated derivative, 2-iodo-1,3,5-trimethoxybenzene (ITMB) . While TMB acts as a terminal nucleophilic sink driven by profound resonance stabilization, the introduction of an iodine atom in ITMB fundamentally reroutes its chemical trajectory. ITMB serves as a versatile synthetic hub, leveraging the lability of the carbon-iodine (C-I) bond for transition-metal catalysis. This whitepaper details the mechanistic divergence, structural causality, and self-validating experimental protocols for utilizing both compounds in advanced chemical workflows.
Electronic and Steric Fundamentals
The divergent reactivity of TMB and ITMB is rooted in their distinct stereoelectronic profiles.
geometry. The three methoxy groups synergistically donate electron density into the aromatic -system via resonance (+M effect). This profound electron enrichment renders the 2, 4, and 6 positions exceptionally nucleophilic, making TMB a highly reactive substrate for Electrophilic Aromatic Substitution (EAS). Furthermore, TMB is capable of forming stable radical cations during one-electron oxidation processes[1].
2-Iodo-1,3,5-trimethoxybenzene (ITMB) breaks this symmetry (
). The introduction of a heavy halogen atom introduces competing electronic effects: a mild electron-withdrawing inductive effect (-I) that slightly deactivates the ring toward further EAS, and a weak electron-donating resonance effect (+M). More critically, the large van der Waals radius of iodine (~1.98 Å) introduces severe steric hindrance at the adjacent methoxy groups. Because the C-I bond dissociation energy is exceptionally low (~65 kcal/mol)[2], ITMB's primary reactivity shifts away from C-H functionalization toward C-I bond activation (e.g., oxidative addition and halogen-metal exchange). Notably, the oxidized form of ITMB is highly unstable in solution and is prone to destructive decomposition[3].
The structural differences between TMB and ITMB dictate their roles in synthetic pathways. TMB rapidly consumes electrophiles, whereas ITMB acts as an electrophilic partner in cross-coupling reactions to build complex biaryl architectures.
Divergent reactivity pathways of TMB and ITMB in organic synthesis.
1,3,5-Trimethoxybenzene (TMB): The Electrophilic Sink
Because of its extreme nucleophilicity, TMB undergoes rapid EAS. A highly specialized application of this reactivity is its use as a chemical quencher in environmental analytical chemistry. Traditional quenchers (e.g., sodium thiosulfate or ascorbic acid) operate via redox mechanisms, which inadvertently degrade redox-labile disinfection byproducts (DBPs) in water samples. TMB bypasses this by utilizing an EAS pathway, selectively trapping free chlorine and bromine without altering the oxidation state of sensitive DBPs[4].
Objective: Quench residual free halogens in aqueous matrices while preserving redox-labile DBPs for downstream LC/GC quantification.
Reagent Preparation: Prepare a concentrated stock solution of TMB in a water-miscible co-solvent (e.g., methanol) due to its moderate aqueous solubility (estimates range from 4.6 to 19 mmol L⁻¹ at 25 °C).
Sample Dosing: Inject the TMB stock into the aqueous sample containing free halogens (
) to achieve a final TMB concentration of ~360 μM[6].
Incubation (EAS Trapping): Allow the mixture to react for 5–6 minutes at room temperature.
Causality: The
symmetry of TMB ensures that electrophilic attack at any of the three unsubstituted carbons yields the same stable mono-halogenated product (e.g., Cl-TMB or Br-TMB). The reaction kinetics ( for HOBr) are sufficiently rapid to halt further DBP formation[4].
Validation & Readout: Extract the sample and analyze via GC-MS or LC-MS.
Self-Validating Step: The concentration of the resulting Cl-TMB or Br-TMB directly correlates to the residual halogen concentration in the original sample, providing a dual-purpose quench-and-quantify mechanism[4].
Workflow for TMB-mediated halogen quenching and DBP preservation.
2-Iodo-1,3,5-trimethoxybenzene (ITMB): The Cross-Coupling Hub
ITMB is uniquely suited for building complex, sterically hindered architectures. However, its reactivity in transition-metal catalysis is non-trivial. The highly electron-rich nature of the aromatic ring increases the electron density of the C-I bond, thermodynamically disfavoring oxidative addition by electron-rich Pd(0) species[5]. Consequently, specialized protocols are required to force the catalytic cycle forward.
Protocol 2: Regioselective Synthesis of ITMB
Objective: Synthesize ITMB from TMB via controlled electrophilic iodination.
Solvation: Dissolve 1,3,5-trimethoxybenzene (1.0 equiv) in polar aprotic acetonitrile (MeCN).
Causality: MeCN stabilizes the highly polar Wheland intermediate formed during the EAS transition state.
Electrophile Addition: Add N-iodosuccinimide (NIS, 1.1 equiv) in five equal portions at room temperature[7].
Causality: Portion-wise addition controls the local concentration of the electrophile (
), preventing thermal runaway. The steric bulk of the newly installed iodine atom severely hinders subsequent iodination, preventing di-iodination even in the presence of excess NIS.
Workup: Stir for 2 hours, filter, and wash the organic phase sequentially with 1 M aqueous NaOH, water, and n-hexane[7].
Causality: The NaOH wash is critical; it neutralizes the weakly acidic succinimide byproduct and destroys any unreacted electrophilic iodine, preventing oxidative degradation of the highly sensitive ITMB product[3].
Validation: Evaporate to afford ITMB as a white solid (typical yield >90%). Confirm purity via GC-MS (
294) or H NMR (singlet at ~6.14 ppm for the two remaining aromatic protons)[2].
Protocol 3: Palladium-Catalyzed Carbonylative Cross-Coupling of ITMB
System Assembly: In an inert atmosphere (glovebox or Schlenk line), combine ITMB (1.0 equiv), an aryl boronic acid (1.5 equiv),
(base), and a palladium catalyst system (e.g., with a bulky phosphine ligand) in anhydrous dioxane[5].
Causality: An inert atmosphere is mandatory because the oxidized form of ITMB decomposes destructively[3]. Bulky phosphine ligands are required to facilitate the sterically demanding reductive elimination step.
Carbonylation: Pressurize the reaction vessel with Carbon Monoxide (CO) gas to 60 psi[5].
Thermal Activation: Heat the reaction mixture to 140 °C.
Causality: Because oxidative addition into the electron-rich C-I bond of ITMB is thermodynamically disfavored, elevated temperatures and high CO pressures are required to drive the insertion and subsequent transmetalation[5].
Validation: Cool, vent CO safely, filter through Celite, and purify via flash chromatography. The formation of the ketone peak (~165-170 ppm in
C NMR) validates successful CO insertion.
References
1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method . chemicalbook.com. 1
1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine . rsc.org. 4
Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems . rsc.org. Link
synthesis of 2-iodo-1,3,5-trimethoxybenzene from phloroglucinol
An In-depth Technical Guide to the Synthesis of 2-Iodo-1,3,5-trimethoxybenzene from Phloroglucinol Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-iodo-1,3,5-trimet...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of 2-Iodo-1,3,5-trimethoxybenzene from Phloroglucinol
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-iodo-1,3,5-trimethoxybenzene, a valuable substituted aromatic building block in medicinal and materials chemistry. The synthesis is presented as a robust, two-step process commencing from the readily available and symmetrical precursor, phloroglucinol. The guide elucidates the mechanistic underpinnings of each synthetic transformation—exhaustive O-methylation followed by regioselective electrophilic iodination—to provide researchers with a deep causal understanding of the experimental choices. Detailed, step-by-step protocols, quantitative data tables, safety and hazard analyses, and troubleshooting advice are included to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance and Synthetic Rationale
Phloroglucinol (1,3,5-trihydroxybenzene) is a foundational aromatic compound, notable for its symmetrical structure and high electron density, which makes it a versatile precursor in organic synthesis.[1][2] Its derivatives are prevalent as secondary metabolites in nature and form the core of numerous pharmacologically active molecules.[1] The target molecule, 2-iodo-1,3,5-trimethoxybenzene, leverages this precursor, transforming it into a functionalized arene primed for further elaboration. The methoxy groups activate the ring for subsequent reactions, while the iodo substituent serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[3]
The synthetic strategy detailed herein is bifurcated into two distinct, high-yielding stages:
Exhaustive Methylation: Conversion of the three phenolic hydroxyl groups of phloroglucinol to methoxy ethers, yielding the key intermediate, 1,3,5-trimethoxybenzene.
Regioselective Iodination: Introduction of a single iodine atom onto the activated aromatic ring of 1,3,5-trimethoxybenzene to afford the final product.
This approach is favored for its efficiency, high degree of control, and the commercial availability of the starting materials.
Overall Synthetic Workflow
The logical progression from the starting material to the final product is designed for clarity and efficiency in a laboratory setting.
Figure 1: High-level overview of the two-step synthesis.
Part 1: Synthesis of 1,3,5-Trimethoxybenzene (Intermediate)
Mechanism and Scientific Rationale
The conversion of phloroglucinol's three hydroxyl groups to methoxy ethers is a classic example of the Williamson ether synthesis.
Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is employed as the methyl source. It is a highly efficient and reactive methylating agent, ensuring complete conversion.[4] Its reactivity stems from its structure as the dimethyl ester of sulfuric acid, making the methyl groups highly electrophilic and susceptible to nucleophilic attack. While effective, it is extremely toxic and requires careful handling.[4][5][6][7][8] Safer alternatives like dimethyl carbonate exist but may require different reaction conditions.[9]
Role of the Base: Anhydrous potassium carbonate (K₂CO₃) serves as a mild base. Its function is to deprotonate the weakly acidic phenolic hydroxyl groups to form the corresponding phenoxide ions. These phenoxides are significantly more nucleophilic than the neutral hydroxyl groups and readily attack the electrophilic methyl groups of dimethyl sulfate in an Sₙ2 reaction. Using a mild base like K₂CO₃ is sufficient for phenolic protons and avoids potential side reactions that could occur with stronger bases.
Solvent Selection: Acetone is an ideal solvent for this reaction. It is polar aprotic, effectively dissolving the organic starting material while being compatible with the base and electrophile. Its boiling point allows for the reaction to be conducted under reflux to ensure a reasonable reaction rate.[10]
Figure 2: Mechanism of O-methylation.
Detailed Experimental Protocol: Methylation
This protocol is adapted from established literature procedures.[10]
1. Setup:
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous phloroglucinol (6.3 g, 0.05 mol) and anhydrous potassium carbonate (40 g, 0.29 mol).
Add 100 mL of dry acetone.
2. Reaction:
Begin vigorous stirring to create a suspension.
Carefully add dimethyl sulfate (15.6 mL, 0.165 mol) to the suspension. Caution: Dimethyl sulfate is highly toxic and a probable carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and safety goggles.[5][6][8]
Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
After 6 hours, cool the reaction mixture to room temperature.
Filter the mixture to remove the inorganic salts (potassium carbonate and sulfate byproducts). Wash the collected salts with two 20 mL portions of hot acetone to recover any residual product.
Combine the filtrate and washings. Remove the acetone using a rotary evaporator.
To the resulting residue, add crushed ice (~50 g) and water (~50 mL). The product should solidify.
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash with 5% sodium hydroxide solution (2 x 30 mL) to remove any unreacted phloroglucinol, followed by a wash with water (1 x 50 mL).
Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,3,5-trimethoxybenzene as a white solid.
Part 2: Synthesis of 2-Iodo-1,3,5-trimethoxybenzene (Final Product)
Mechanism and Scientific Rationale
The iodination of 1,3,5-trimethoxybenzene is a classic electrophilic aromatic substitution (EAS) reaction.
Substrate Activation: The benzene ring of the intermediate is highly activated due to the strong electron-donating resonance effects of the three methoxy groups. These groups are ortho, para-directors. In this symmetrical molecule, all three unsubstituted positions (2, 4, and 6) are electronically and sterically equivalent, ensuring that mono-iodination occurs regioselectively at any of these positions without the formation of isomers.
Generation of the Electrophile: Unlike chlorination and bromination, direct reaction with elemental iodine (I₂) is generally too slow and reversible for aromatic rings.[11][12] An oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I⁺.[13][14][15] Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally benign choice for this oxidation.[16][17][18]
EAS Mechanism: The π-electrons of the highly nucleophilic trimethoxybenzene ring attack the electrophilic iodine species. This forms a resonance-stabilized carbocation intermediate known as a sigma complex (or arenium ion). A base (which can be water or another weak base in the system) then removes a proton from the carbon bearing the iodine atom, restoring the aromaticity of the ring and yielding the final product.
Figure 3: Mechanism of electrophilic iodination.
Detailed Experimental Protocol: Iodination
This protocol is based on an efficient and environmentally conscious solvent-free reaction condition (SFRC) method.[16]
1. Setup:
In a 50 mL round-bottom flask, place 1,3,5-trimethoxybenzene (1.68 g, 10 mmol).
2. Reaction:
Add elemental iodine (1.27 g, 5 mmol). Note that only 0.5 molar equivalents of I₂ are needed as the oxidant regenerates the electrophilic species, leading to high atom economy.[16]
Dimethyl Sulfate ((CH₃)₂SO₄): This substance is extremely hazardous and must be handled with extreme caution. It is a potent alkylating agent, corrosive, highly toxic by inhalation and skin contact, and a probable human carcinogen.[4][5][6][8] All operations must be conducted in a chemical fume hood. Delayed effects after exposure are common, with symptoms appearing up to 10 hours later.[5][6] Any contaminated clothing should be removed immediately, and affected skin washed thoroughly.
Iodine (I₂): Iodine is corrosive and can cause burns to the skin and eyes. Its vapor is irritating to the respiratory system.
Hydrogen Peroxide (H₂O₂, 30%): This is a strong oxidizing agent. It can cause severe skin and eye burns. Avoid contact with combustible materials.
Phloroglucinol: Can cause skin and eye irritation.
General Precautions: Standard laboratory PPE (lab coat, safety goggles, appropriate gloves) must be worn at all times. All procedures should be performed in a well-ventilated area, preferably a fume hood.
1. Monitor reaction by TLC and extend reflux time if necessary. 2. Ensure all reagents (phloroglucinol, K₂CO₃) and acetone are anhydrous. 3. Use freshly opened or properly stored anhydrous K₂CO₃.
Low Iodination Yield
1. Incomplete reaction. 2. Decomposition of H₂O₂.
1. Ensure the reaction temperature is maintained at 45 °C. 2. Use a fresh bottle of 30% H₂O₂.
Product Contamination
1. Residual starting material. 2. Di-iodinated byproduct (less common with controlled stoichiometry).
1. Ensure work-up includes a base wash (for methylation) or thiosulfate quench (for iodination). 2. Purify the final product by recrystallization or column chromatography.
Conclusion
The is a reliable and efficient two-step process that provides access to a versatile chemical intermediate. By understanding the underlying principles of Williamson ether synthesis and electrophilic aromatic substitution, researchers can confidently execute this procedure. The protocols provided, which emphasize safety and high atom economy, offer a robust foundation for the laboratory-scale production of this valuable compound, paving the way for its application in advanced drug discovery and materials science research.
References
Vertex AI Search. (2024). 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method.
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]
Wu, S., et al. (2004). The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene. Plant Physiology, 135(1), 27-35. Available at: [Link]
Jakab, G., et al. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45(12), 1635-1640. Available at: [Link]
Stavrescu, D., et al. (2008). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/30% aqueous H2O2 system under SFRC. ResearchGate. Available at: [Link]
Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Available at: [Link]
Patsnap. (2021). Preparation method of 1, 3, 5-trimethoxybenzene.
Kiehlmann, E., & Lauener, R. W. (1989). Bromophloroglucinols and their methyl ethers. Canadian Journal of Chemistry, 67(2), 335-344. Available at: [Link]
Hosseini, A., et al. (2012). ChemInform Abstract: Iodination of Activated Aromatic Compounds Using Nanostructure Solid Acid Catalyst. ResearchGate. Available at: [Link]
Chemistry LibreTexts. (2023). Other Aromatic Substitutions. Available at: [Link]
Google Patents. (2012). CN102452902A - Preparation method of phloroglucinol.
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
Stavrescu, D., et al. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% aq. H2O2 Under Solvent-Free Reaction Conditions. Molecules, 13(4), 843-853. Available at: [Link]
Filo. (2025). Mechanism for iodination of benzene. Available at: [Link]
Torssell, K., et al. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. SciSpace. Available at: [Link]
Thomsen, I., et al. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Semantic Scholar. Available at: [Link]
Bandaranayake, W. M. (2006). Phloroglucinol Compounds of Natural Origin: Synthetic Aspects. ResearchGate. Available at: [Link]
Indian Academy of Sciences. C-Methylation of phloroglucinol derivatives. Available at: [Link]
Patsnap. (2021). Preparation method of trimethylphloroglucinol.
International Labour Organization. ICSC 0148 - DIMETHYL SULFATE. Available at: [Link]
Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. Available at: [Link]
PubChem. 5-Iodo-1,2,3-trimethoxybenzene. Available at: [Link]
U.S. Environmental Protection Agency. Dimethyl Sulfate. Available at: [Link]
Panzhinskiy, E., et al. (2021). Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors. PMC - NIH. Available at: [Link]
Google Patents. CA3053254C - Pharmaceutical formulations of phloroglucinol and trimethylphloroglucinol.
Google Patents. CN106866378B - Synthetic process of phloroglucinol.
Chemistry LibreTexts. (2024). Other Aromatic Substitutions. Available at: [Link]
ResearchGate. Biosynthesis of trimethoxybenzene. Available at: [Link]
Royal Society of Chemistry. (2011). Organocatalytic enantioselective direct alkylation of phloroglucinol derivatives: asymmetric total synthesis of (+)-aflatoxin B2. Available at: [Link]
A Senior Application Scientist's Guide to the Safe Handling of 1,3,5-Trimethoxy-4-iodobenzene
Introduction 1,3,5-Trimethoxy-4-iodobenzene is a valuable substituted aromatic compound frequently utilized in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular archi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1,3,5-Trimethoxy-4-iodobenzene is a valuable substituted aromatic compound frequently utilized in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its unique structure, featuring an electron-rich trimethoxybenzene core with a reactive iodine substituent, makes it a versatile building block for cross-coupling reactions and other transformations. However, the very features that impart its synthetic utility also necessitate a thorough understanding of its hazard profile. This guide provides an in-depth, field-proven perspective on the safe handling, storage, and disposal of this compound, moving beyond mere data recitation to explain the scientific rationale behind essential safety protocols.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of laboratory safety. These parameters dictate appropriate storage conditions, predict its behavior under various experimental setups, and inform emergency response procedures.
Scientist's Note: The directive to "protect from light" is critical. Similar to many iodo-aromatic compounds, 1,3,5-trimethoxy-4-iodobenzene is susceptible to light-induced degradation, which can cleave the carbon-iodine bond, potentially forming radical species and leading to sample impurity and inconsistent experimental results. Storage in an amber vial within a refrigerator is a standard and effective practice.
Section 2: GHS Classification and Hazard Analysis
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. 1,3,5-Trimethoxy-4-iodobenzene is classified with a GHS07 pictogram, indicating that it presents a significant, though not acutely life-threatening, hazard.[1]
GHS Classification
Hazard Statement
Causality and Field Insights
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
The compound's metabolic pathways are not fully elucidated in public literature, but oral toxicity is a noted concern.[1] Accidental ingestion could lead to systemic effects. The primary directive is to prevent any possibility of ingestion by strictly prohibiting eating, drinking, or smoking in the laboratory and using dedicated, clearly labeled labware.
Skin Irritation (Category 2)
H315: Causes skin irritation
Aromatic iodides can be irritants. The electron-rich benzene ring combined with the iodine atom can interact with skin proteins and lipids, leading to irritation.[1] This is not a simple surface effect; repeated exposure can lead to dermatitis. Always handle with appropriate gloves.
Serious Eye Irritation (Category 2)
H319: Causes serious eye irritation
The eyes are particularly vulnerable. Direct contact with the solid or dust particles can cause significant irritation, pain, and potential damage to the cornea.[1] The use of safety glasses or goggles is non-negotiable.
Specific Target Organ Toxicity (Single Exposure, Category 3)
H335: May cause respiratory irritation
Fine powders or dusts of this compound can be easily aerosolized.[1] If inhaled, these particles can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and transfer operations should be conducted within a certified chemical fume hood.
Section 3: Exposure Control and Safe Handling Protocols
A self-validating system of exposure control involves a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls
Chemical Fume Hood: All manipulations of solid 1,3,5-trimethoxy-4-iodobenzene that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a properly functioning chemical fume hood. This is the primary defense against respiratory exposure.[1]
Eyewash Stations and Safety Showers: Ensure that a certified and tested eyewash station and safety shower are readily accessible and unobstructed. Proximity is key for an effective emergency response.
Personal Protective Equipment (PPE) Selection Workflow
The selection of PPE is not a one-size-fits-all decision. It must be based on a risk assessment of the specific task being performed.
Caption: PPE selection workflow for handling the compound.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper, glassware).
Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.
Weighing: Carefully weigh the required amount of the solid compound on weigh paper or in a tared container inside the fume hood. Avoid creating dust clouds.
Transfer: Use a spatula to transfer the solid to the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.
Post-Handling: Tightly close the source container.[1] Clean any residual solid from the spatula and work surface with a solvent-moistened wipe.
Decontamination & Disposal: Dispose of contaminated wipes and weigh paper in a designated solid waste container. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[1]
Section 4: First-Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure. Personnel must be familiar with these procedures before beginning work.
Caption: Decision tree for first-aid measures by exposure route.
Section 5: Storage, Stability, and Disposal
Storage and Stability
Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials.[1][2] The recommended storage temperature is 4°C.[2]
Incompatibilities: Avoid strong oxidizing agents.[1] These can react exothermically with the compound and may lead to vigorous, uncontrolled reactions.
Stability: The compound is stable under recommended storage conditions.[1] However, as noted, it should be protected from light to prevent degradation.[2]
Accidental Release Measures
Evacuate: Clear the area of all non-essential personnel.
Ventilate: Ensure adequate ventilation, but avoid generating airborne dust.
Contain: Prevent the spill from entering drains or waterways.
Clean-up: Wearing full PPE, absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).[1] Carefully sweep or scoop the material into a labeled, sealed container for disposal.
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
Containerize: Place waste 1,3,5-trimethoxy-4-iodobenzene and any contaminated materials into a clearly labeled, sealed container.
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office for collection and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
References
Safety Data Sheet - 1,3,5-Trimethoxy-4-iodobenzene. CymitQuimica.
2-Iodo-1,3,5-trimethoxybenzene. ChemScene.
1,3,5-Trimethoxy-4-iodobenzene | C9H11IO3. PubChem, National Center for Biotechnology Information.
Technical Whitepaper: Sourcing and Validation of High-Purity Oxibendazole (CAS 2510-49-8) for Research Applications Executive Summary Oxibendazole (CAS 2510-49-8) is a benzimidazole carbamate traditionally utilized as a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Sourcing and Validation of High-Purity Oxibendazole (CAS 2510-49-8) for Research Applications
Executive Summary
Oxibendazole (CAS 2510-49-8) is a benzimidazole carbamate traditionally utilized as a broad-spectrum veterinary anthelmintic. Recent translational research has repurposed this scaffold for human applications, specifically targeting filarial infections (onchocerciasis) and exploring tubulin-inhibitory mechanisms in oncology.
For researchers, the transition from veterinary-grade bulk powder to high-purity research reagents is fraught with reproducibility risks. Commercial "technical grade" samples often contain synthesis byproducts (e.g., residual fenbendazole or sulfone metabolites) that can skew IC50 values in sensitive cell-based assays. This guide provides a scientifically grounded pathway for sourcing, validating, and handling high-purity Oxibendazole.
Part 1: Chemical Profile & Mechanism of Action[1]
Compound: Oxibendazole
CAS: 2510-49-8
IUPAC: Methyl (5-propoxy-1H-benzimidazol-2-yl)carbamate
Molecular Weight: 249.27 g/mol
Solubility Profile: Highly lipophilic; practically insoluble in water (<5 µg/mL). Soluble in DMSO (~3 mg/mL) and DMF.
Mechanism of Action (MoA)
Oxibendazole exerts its biological effect by binding to the colchicine-sensitive site of β-tubulin. This binding event inhibits the polymerization of tubulin into microtubules, leading to mitotic arrest and structural collapse in the target cell (parasite or tumor).
Figure 1: Pharmacological Pathway of Oxibendazole
Caption: Mechanistic cascade of Oxibendazole demonstrating the critical tubulin-binding event leading to downstream cellular arrest.
Part 2: Sourcing Landscape & Price Analysis
Sourcing strategies must align with the experimental phase. Using bulk veterinary API for cell culture is a critical error due to potential endotoxin and metal catalyst contamination.
Supplier Tiers & Purity Grades
Tier
Application
Purity Specification
Recommended Suppliers
Est. Price (USD)
1. Reference Standard
HPLC Quantification, QC
>99.5% (Certified)
USP, EP, Axios Research
$500 - $800 / 100 mg
2. Research Grade
Cell Culture, IC50 Assays
>98% (HPLC), NMR verified
Selleck Chemicals, TCI, Cayman
$60 - $150 / 100 mg
3. Bulk API
Animal Formulation, Pilot
>98% (Technical)
Sigma-Aldrich (O3132), MolPort
$200 - $400 / 5 g
Sourcing Recommendation:
For biological assays, prioritize Tier 2 suppliers (e.g., TCI America, Selleck) who provide batch-specific H-NMR and HPLC traces. Avoid "Technical Grade" for in vitro work unless re-crystallization is performed in-house.
Part 3: The Self-Validating Quality Assurance System
Do not trust the Certificate of Analysis (CoA) blindly. The following protocol creates a Self-Validating System to ensure the compound matches your specific assay requirements.
Protocol A: Identity & Purity Verification (HPLC)
Rationale: Oxibendazole is synthesized via oxidation of Fenbendazole.[1] Poor quality control leaves residual Fenbendazole (precursor) or Oxibendazole Sulfone (over-oxidation product). These impurities have different biological activities.
Method Parameters:
Column: C18 (e.g., BDS Hypersil or Nucleosil), 250 x 4.6 mm, 5 µm.[2]
Rationale: Oxibendazole precipitates rapidly in aqueous media. A "clear" stock solution may contain micro-precipitates that alter effective concentration.
Dissolution: Dissolve 10 mg in 1 mL anhydrous DMSO (creates 40 mM stock). Vortex for 60 seconds.
Visual Check: Solution must be crystal clear. Any turbidity indicates moisture contamination in the DMSO.
Aqueous Dilution: Dilute 1:1000 into PBS. If immediate precipitation occurs, consider using a carrier like Cyclodextrin or preparing fresh immediately before use.
Figure 2: In-House Validation Workflow
Caption: Logic flow for validating incoming Oxibendazole batches before experimental use.
Part 4: Handling and Storage
Storage (Solid): Store at -20°C. Stable for >2 years if desiccated.[3]
Storage (Solution): DMSO stocks should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles as this promotes precipitation.
Light Sensitivity: Benzimidazoles are light-sensitive. Wrap vials in aluminum foil during storage and handling.
References
BenchChem. (2025). Oxfendazole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action.[1] Retrieved from
Selleck Chemicals. (n.d.). Oxibendazole: Chemical Structure and Solubility Data.[4] Retrieved from
Cayman Chemical. (2022).[3] Product Information: Oxfendazole (Analogous Data). Retrieved from
Fisher Scientific. (n.d.).[5] Oxibendazole 98.0% TCI America Catalog.[6][7][8] Retrieved from
ResearchGate. (2018). RP-HPLC and TLC-densitometric methods for determination of oxfendazole.[2] Retrieved from [9]
Electron-Rich Aryl Iodide Building Blocks: Synthesis & Application Guide
This guide details the synthesis, reactivity, and application of electron-rich aryl iodide building blocks. It is structured to address the specific electronic challenges these substrates present in both their formation...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis, reactivity, and application of electron-rich aryl iodide building blocks. It is structured to address the specific electronic challenges these substrates present in both their formation (where they are highly reactive) and their subsequent metal-catalyzed coupling (where they can be surprisingly sluggish or problematic).
Executive Summary & Electronic Context
Electron-rich aryl iodides (e.g., iodoanisoles, iodoanilines, iodothiophenes) are critical pharmacophores and intermediates. Their chemical behavior is defined by a dichotomy:
Synthesis (Electrophilic): The electron-donating groups (EDGs) activate the ring, making them highly susceptible to Electrophilic Aromatic Substitution (
). This allows for mild, direct iodination but poses risks of over-iodination or oxidation of the ring itself.
Catalysis (Nucleophilic): In Pd-catalyzed cross-couplings, the electron-rich nature of the ring deactivates the Carbon-Iodine bond toward Oxidative Addition (OA). Furthermore, the released iodide ion can poison the catalyst, a phenomenon often overlooked in standard protocols.
This guide provides the protocols to synthesize these blocks with high regiocontrol and utilize them effectively in cross-coupling.
Synthesis Strategies: Constructing the C–I Bond
The choice of method depends on the desired regiochemistry and the sensitivity of the substrate to oxidation.
Pathway Selection Logic
Direct Iodination (
): Best for ortho/para iodination relative to the EDG. Requires an oxidant to generate an electrophilic iodine species ().
Directed Lithiation: Best for ortho iodination when specific directing groups are present.
Sandmeyer/Hydrazine: Best for meta iodination or when
regioselectivity is unfavorable.
Figure 1: Decision tree for selecting the synthesis pathway based on regiochemical requirements.
This method utilizes N-iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA). It avoids strong oxidants, preserving sensitive EDGs like free amines or aldehydes.
Mechanism: TFA protonates NIS, generating a highly reactive acyl hypoiodite-like species or
, which attacks the electron-rich ring.
Step-by-Step Protocol:
Setup: Charge a round-bottom flask with the electron-rich arene (1.0 equiv) and Acetonitrile (
, 0.5 M).
Addition: Add N-iodosuccinimide (NIS, 1.05 equiv). The mixture is usually heterogeneous or pale yellow.
Activation: Add TFA (0.1 – 0.3 equiv) dropwise. Note: For extremely electron-rich substrates like 1,3-dimethoxybenzene, TFA can be omitted or reduced to catalytic loading.
Reaction: Stir at room temperature (20–25 °C). Monitor by TLC/HPLC. Reaction time is typically 1–4 hours.
Quench: Pour mixture into 10% aqueous sodium thiosulfate (
) to reduce unreacted iodine (indicated by color change from brown/red to clear).
Workup: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Validation:
Success Indicator: Disappearance of starting material peak (LCMS).
Common Failure: If di-iodination occurs, lower the temperature to 0 °C and add NIS portion-wise.
Protocol B: "Green" Oxidative Iodination (
)
Ideal for scale-up of robust substrates (e.g., anisoles, alkylbenzenes). It uses molecular iodine and hydrogen peroxide, generating water as the only byproduct.
Protocol:
Dissolve substrate (10 mmol) and
(5 mmol, 0.5 equiv) in Methanol (20 mL).
Add
(30% aq, 6 mmol) dropwise at 40 °C.
Stir at 50 °C for 12 hours. The peroxide re-oxidizes the iodide anion back to iodine, allowing 100% atom economy regarding iodine.
Using electron-rich aryl iodides in Suzuki or Buchwald-Hartwig couplings requires navigating two specific hurdles: Slow Oxidative Addition and Iodide Inhibition .
The Mechanistic Bottleneck
While aryl iodides have the weakest C–X bond, electron-rich rings increase the electron density at the carbon center, making the nucleophilic attack by Pd(0) (Oxidative Addition) slower compared to electron-deficient arenes.
Furthermore, the large iodide ion released after oxidative addition can form stable bridged dimers
or coordinate tightly to the Pd(II) center, preventing the amine or boronic acid from binding. This is known as the "Iodide Effect."
Figure 2: Catalytic cycle highlighting the off-cycle dimerization caused by iodide ions.
Protocol C: Buchwald-Hartwig Amination of Electron-Rich Aryl Iodides
To counter the iodide effect, we use bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos ). These ligands are large enough to sterically prevent the formation of the inactive Pd-dimer.
Reagents:
Substrate: 4-iodoanisole (or similar).
Catalyst:
(1 mol %) or Pd(OAc)2.
Ligand: BrettPhos (2-4 mol %). Rationale: Bulky, electron-rich ligand accelerates OA and prevents dimer formation.
Base:
(1.4 equiv).
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step:
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
Loading: Add
(10 mg), BrettPhos (15 mg), and (135 mg).
Substrate Addition: Add the aryl iodide (1.0 mmol) and the amine (1.2 mmol).
Solvent: Add 1,4-Dioxane (2 mL).
Heating: Seal and heat to 80–100 °C for 8-12 hours.
Workup: Filter through a pad of Celite (eluting with DCM) to remove Pd black. Concentrate and purify via flash chromatography.
Technical Insight: If conversion stalls, do not add more iodide. Instead, add a small amount of t-Amyl alcohol as a co-solvent to improve the solubility of the base and break up aggregates.
Stability & Storage
Electron-rich aryl iodides are prone to homolytic cleavage of the C–I bond upon exposure to UV light, liberating iodine radicals (
) which can oxidize the electron-rich ring (turning the solid purple/brown).
Storage: Amber glass vials, stored at 4 °C.
Stabilization: For long-term storage of liquid aryl iodides, a mesh of Copper turnings can be added to the bottle to scavenge free iodine, though this is less common than for alkyl iodides.
References
Mild and Regioselective Iodination (NIS/TFA): Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters.
Green Iodin
): Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Erowid/Literature Review.
Buchwald-Hartwig Mechanism & Iodide Inhibition: Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors. Journal of the American Chemical Society.[2][3]
Oxidative Addition Trends: Oxidative Addition of Aryl and Alkyl Halides. Chemistry LibreTexts.
General Reactivity of Aryl Iodides: Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.[4]
steric effects of ortho-methoxy groups in 2-iodo-1,3,5-trimethoxybenzene
The Steric Fortress: Mechanistic and Synthetic Implications of Ortho-Methoxy Groups in 2-Iodo-1,3,5-Trimethoxybenzene Executive Summary 2-Iodo-1,3,5-trimethoxybenzene represents a paradigmatic case study in the conflict...
Author: BenchChem Technical Support Team. Date: March 2026
The Steric Fortress: Mechanistic and Synthetic Implications of Ortho-Methoxy Groups in 2-Iodo-1,3,5-Trimethoxybenzene
Executive Summary
2-Iodo-1,3,5-trimethoxybenzene represents a paradigmatic case study in the conflict between electronic activation and steric deactivation. While the three methoxy groups render the arene electron-rich ($ \pi $-donating), the specific placement of the iodine atom at the 2-position—flanked by two ortho-methoxy groups—creates a "steric fortress." This local environment governs its behavior in transition metal catalysis, conformational dynamics, and hypervalent iodine chemistry. This guide dissects these steric effects, offering researchers a roadmap for utilizing this molecule in complex synthesis and drug discovery.
Structural Dynamics & Conformational Analysis
The reactivity of 2-iodo-1,3,5-trimethoxybenzene is dictated by the spatial arrangement of the methoxy groups relative to the bulky iodine atom.
The "Buttressing" Effect
In a standard anisole, the methoxy group prefers a planar conformation (dihedral angle $ \approx 0^\circ $) to maximize $ p-\pi $ conjugation with the aromatic ring. However, in 2-iodo-1,3,5-trimethoxybenzene, the iodine atom (Van der Waals radius $ \approx 1.98 \AA $) occupies the cleft between the C1 and C3 methoxy groups.
Steric Inhibition of Resonance: The steric clash forces the ortho-methoxy groups to rotate out of the aromatic plane. This deplanarization reduces the orbital overlap between the oxygen lone pairs and the benzene $ \pi $-system, subtly altering the electronic density at the C-I bond compared to less hindered analogues.
Conformational Locking: The molecule adopts a "geared" conformation. The methyl groups of the ortho-methoxy moieties generally orient away from the iodine to minimize repulsive forces, creating a rigid local environment that resists nucleophilic attack.
Visualization of Steric Interactions
The following diagram illustrates the steric pressure exerted by the ortho-methoxy groups on the iodine center and the resulting conformational restriction.
Caption: Figure 1. Steric pressure from ortho-methoxy groups forces a twisted conformation, altering resonance and reactivity.
Synthetic Implications: The Double-Edged Sword
The ortho-methoxy groups act as both a shield and a distinct electronic modifier during synthetic transformations.
Oxidative Addition Challenges (Cross-Coupling)
In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition (OA) of the C-I bond to Pd(0) is the rate-determining step.
Electronic Factor: The electron-rich nature of the ring (due to three OMe groups) makes the C-I bond more nucleophilic and stronger, theoretically disfavoring OA compared to electron-deficient aryl iodides.
Steric Factor: The ortho-methoxy groups physically block the approach of the bulky Pd-ligand complex.
Solution: Successful coupling requires sterically accessible, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) like the PEPPSI-iPr catalyst system, which can negotiate the steric bulk while facilitating the OA step [1].
Hypervalent Iodine Chemistry
2-Iodo-1,3,5-trimethoxybenzene is a valuable precursor for hypervalent iodine(III) reagents.[1]
Stabilization: The oxygen atoms of the ortho-methoxy groups can form secondary intramolecular bonds with the hypervalent iodine center (I...O interactions). This "hemilabile" coordination stabilizes the T-shaped geometry of I(III) species, making them more robust than their non-substituted counterparts.
Oxidation Pathway: Direct oxidation (e.g., with selectfluor or mCPBA) is perilous due to the electron-rich ring's susceptibility to single-electron transfer (SET) oxidation/decomposition. The preferred route involves ligand exchange using
to bypass harsh oxidative conditions [2].
Experimental Protocols
Protocol A: Synthesis of 2-Iodo-1,3,5-trimethoxybenzene
Rationale: Direct iodination using elemental iodine and an oxidant is preferred over Sandmeyer reactions to preserve the electron-rich ring.
Rationale: Standard conditions fail. High pressure CO and specific NHC-Pd catalysts are required to insert CO between the hindered Ar-I and the boronic acid.
Outcome: Yields of the benzophenone product are typically modest (40-60%) due to the extreme steric crowding hindering the reductive elimination step [1].
Data Summary: Steric vs. Electronic Effects[2]
Feature
Effect on Reactivity
Mechanism
Electronic Density
Deactivating for OA
Electron-rich ring strengthens C-I bond; increases barrier to Pd(0) insertion.
Ortho-Steric Bulk
Deactivating for Coupling
Blocks catalyst approach; hinders reductive elimination in cross-coupling.
Electron-rich ring is easily oxidized by strong oxidants, leading to decomposition before I-oxidation occurs.
Mechanistic Pathway: Hypervalent Iodine Formation
The following diagram details the specific pathway for accessing hypervalent iodine species, highlighting the critical role of the ortho-methoxy groups in stabilizing the transition state.
Caption: Figure 2.[2][3] Synthesis of hypervalent iodine species via ligand exchange, stabilized by ortho-methoxy interactions.
References
Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. National Institutes of Health (NIH) / PMC. Available at: [Link]
New Chiral Iodine(III) Reagents for Stereoselective Synthesis. Cardiff University (ORCA). Available at: [Link]
Environmental Friendly Method for the Iodination of Moderately Active Arenes. Asian Journal of Chemistry. Available at: [Link][1][4]
Executive Summary The Suzuki-Miyaura coupling of sterically hindered aryl iodides (e.g., tetra-ortho-substituted biaryls) presents unique kinetic challenges. While aryl iodides are typically more reactive toward oxidativ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Suzuki-Miyaura coupling of sterically hindered aryl iodides (e.g., tetra-ortho-substituted biaryls) presents unique kinetic challenges. While aryl iodides are typically more reactive toward oxidative addition than bromides or chlorides, they are prone to specific failure modes in hindered systems: iodide inhibition via stable dimer formation and stalled transmetalation due to steric crowding.
This guide details two field-proven protocols designed to overcome these barriers. We utilize Dialkylbiaryl phosphine (Buchwald) ligand systems and NHC-Pd (PEPPSI) precatalysts to facilitate the formation of the critical monomeric Pd-hydroxo species required for the turnover of hindered substrates.
Mechanistic Insight: The "Oxo-Palladium" Pathway
For sterically hindered substrates, the classical catalytic cycle is insufficient to explain rate limitations. The critical bottleneck shifts from oxidative addition to transmetalation .
The Iodide Inhibition Effect
Unlike aryl chlorides, the iodide anion (
) released after oxidative addition has a high affinity for palladium. In non-polar solvents, this leads to the formation of stable, bridging halogen-dimers which are off-cycle resting states.
Solution: Use of bulky, electron-rich ligands (SPhos, XPhos) that sterically prevent dimer formation, or solvent systems (e.g., Toluene/Water) where the resulting metal-iodide salt precipitates out, driving the equilibrium forward.
The Hydroxide Requirement
Transmetalation in hindered systems proceeds via the Oxo-Palladium pathway . The halide on the oxidative addition complex
must be exchanged for a hydroxide () or alkoxide () before the boronic acid can coordinate.
Implication: Water is not just a solvent co-factor; it is a reagent. Bases like
or in aqueous mixtures are superior to anhydrous carbonate conditions for these specific substrates.
Mechanistic Workflow Diagram
Figure 1: Catalytic cycle highlighting the critical ligand exchange step and the off-cycle iodide dimer resting state common in aryl iodide couplings.
Critical Parameter Optimization
Ligand Selection Matrix
For hindered aryl iodides, monodentate biaryl phosphines are superior to bidentate ligands (like dppf) because they allow the Pd center to "breathe" sterically during reductive elimination.
Ligand Class
Specific Ligand
Recommendation
Mechanism of Action
Buchwald G2/G3
SPhos
First Choice
High turnover; methoxy group provides secondary interaction with Pd, stabilizing the active species.
Buchwald G2/G3
XPhos
High Sterics
Extremely bulky; forces rapid reductive elimination in tetra-ortho-substituted systems.
NHC
PEPPSI-IPr
Stability
"Throw-away" pyridine ligand ensures rapid initiation; highly resistant to air/moisture.
Trialkylphosphine
Alternative
High electron density promotes oxidative addition, but less stable than biaryl phosphines.
Base and Solvent Effects[1]
Base:
(Tribasic Potassium Phosphate) is the gold standard for hindered substrates. It provides a buffered, moderately strong basic environment () that minimizes protodeboronation (a common side reaction for ortho-substituted boronic acids).
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1). The biphasic system is essential to dissolve the inorganic base while keeping the organic reactants in the organic phase.
Experimental Protocols
Protocol A: The "Buchwald" Standard (SPhos/XPhos)
Recommended for: General hindered biaryl synthesis, high value substrates.
Note: Using G3/G4 precatalysts is superior to mixing Pd(OAc)2 + Ligand in situ, as it guarantees the 1:1 Pd:L active species ratio immediately upon heating.
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.
Solvent: Syringe in degassed Toluene (4.0 mL) and degassed Water (0.4 mL).
Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).
Why? Biphasic reactions are mass-transfer limited. High stirring speed is non-negotiable.
Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, raise temperature to 100°C.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol B: The "PEPPSI" Tank (NHC-Pd)
Recommended for: Extremely hindered (tetra-ortho) substrates or when anhydrous setup is difficult.
Incomplete degassing. Oxygen promotes homocoupling of boronic acids.
Stalled at 50%
Iodide Inhibition.
The iodide salt concentration is inhibiting turnover. Filter the reaction to remove precipitated salts or switch to Toluene (where NaI/KI is insoluble).
QC Checkpoint: The "Color Test"
Dark Black Precipitate: usually indicates "Pd-black" formation (catalyst decomposition). The ligand is not stabilizing the Pd(0) center. Increase ligand loading or switch to a bulkier ligand (e.g., from SPhos to XPhos).
Orange/Red/Yellow Solution: Indicates active homogeneous catalyst.
References
Buchwald, S. L., et al. (2004). Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides. Journal of the American Chemical Society.[3]
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[4][2] Chemistry – A European Journal.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Iodides to Nitroaromatics. Journal of the American Chemical Society.[3]
(Note: Highlights the specific inhibition effects of Iodide ions in Pd-catalysis).
The 2,4,6-Trimethoxyphenyl Scaffold: A Superior Platform for the Synthesis of Advanced Hypervalent Iodine Reagents
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the 2,4,6-Trimethoxyphenyl Moiety in Hypervalent Iodine Chemistry Hypervalent iodine reagents hav...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2,4,6-Trimethoxyphenyl Moiety in Hypervalent Iodine Chemistry
Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering a greener and often more selective alternative to traditional heavy-metal-based oxidants and coupling agents.[1] Their utility spans a vast array of chemical transformations, including oxidative functionalizations, arylations, and the construction of complex molecular architectures. At the heart of developing more sophisticated and tailored hypervalent iodine reagents lies the choice of the aryl iodide precursor. 2-Iodo-1,3,5-trimethoxybenzene stands out as a premier starting material, bestowing unique and highly desirable properties upon the resulting hypervalent iodine species.
The exceptional utility of the 2,4,6-trimethoxyphenyl (TMP) group stems from its high electron density and significant steric bulk. The three methoxy groups in the ortho and para positions create a highly electron-rich aromatic system. This electronic enrichment not only facilitates the initial oxidative step to form the hypervalent iodine center but also plays a crucial role in the subsequent reactivity of the synthesized reagents. In the context of diaryliodonium salts, the TMP moiety often serves as a "dummy" or non-transferable ligand, ensuring the selective transfer of the other, more valuable, aryl group in coupling reactions.[2][3] This guide provides a comprehensive overview of the synthesis of various classes of hypervalent iodine reagents derived from 2-iodo-1,3,5-trimethoxybenzene, complete with detailed protocols and mechanistic insights.
Part I: Synthesis of Fundamental Precursors: The Gateway to Advanced Reagents
The journey to a diverse array of TMP-substituted hypervalent iodine reagents begins with the synthesis of key intermediates: (diacetoxyiodo)-2,4,6-trimethoxybenzene and its hydrolysis product, iodosyl(2,4,6-trimethoxy)benzene. These compounds are the foundational building blocks for more complex reagents.
Section 1.1: Synthesis of (Diacetoxyiodo)-2,4,6-trimethoxybenzene (TMP-I(OAc)₂)
(Diacetoxyiodo)arenes are versatile and stable hypervalent iodine(III) compounds that serve as excellent precursors for other reagents.[4][5] The synthesis of TMP-I(OAc)₂ involves the oxidation of 2-iodo-1,3,5-trimethoxybenzene in the presence of acetic acid.
Protocol 1: Synthesis of (Diacetoxyiodo)-2,4,6-trimethoxybenzene
Materials:
2-Iodo-1,3,5-trimethoxybenzene
Glacial Acetic Acid
Potassium Peroxydisulfate (K₂S₂O₈)
Concentrated Sulfuric Acid (H₂SO₄)
Dichloromethane (CH₂Cl₂)
Hexane
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a solution of 2-iodo-1,3,5-trimethoxybenzene (1 mmol) in glacial acetic acid (5 mL), add potassium peroxydisulfate (2 mmol).
Carefully add concentrated sulfuric acid (6 mmol) to the stirred mixture at room temperature.
Stir the reaction mixture vigorously at room temperature for 2 hours.
Pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (3 x 20 mL).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by water.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a mixture of acetic acid and hexane to afford (diacetoxyiodo)-2,4,6-trimethoxybenzene as a white solid.[5]
Table 1: Reaction Parameters for the Synthesis of TMP-I(OAc)₂
Parameter
Value
Starting Material
2-Iodo-1,3,5-trimethoxybenzene
Oxidizing Agent
Potassium Peroxydisulfate
Solvent
Glacial Acetic Acid
Promoter
Concentrated Sulfuric Acid
Temperature
Room Temperature
Reaction Time
2 hours
Typical Yield
High
Mechanistic Rationale: The synthesis proceeds via the oxidation of the iodine atom in 2-iodo-1,3,5-trimethoxybenzene from the +1 to the +3 oxidation state. Potassium peroxydisulfate acts as the powerful oxidizing agent, facilitated by the acidic medium provided by sulfuric acid. The acetate ligands from the acetic acid solvent then coordinate to the newly formed iodine(III) center. The electron-donating methoxy groups on the benzene ring increase the nucleophilicity of the iodine atom, making it more susceptible to oxidation.
Diagram 1: Synthesis of TMP-I(OAc)₂
Caption: Workflow for the synthesis of (Diacetoxyiodo)-2,4,6-trimethoxybenzene.
Section 1.2: Synthesis of Iodosyl(2,4,6-trimethoxy)benzene (TMP-IO)
Iodosylarenes are polymeric materials that serve as precursors to a wide range of hypervalent iodine reagents.[4] They are typically prepared by the hydrolysis of (diacetoxyiodo)arenes.
Protocol 2: Synthesis of Iodosyl(2,4,6-trimethoxy)benzene
Materials:
(Diacetoxyiodo)-2,4,6-trimethoxybenzene
Sodium Hydroxide (NaOH)
Water
Chloroform
Procedure:
To a stirred suspension of (diacetoxyiodo)-2,4,6-trimethoxybenzene (1 mmol) in water (10 mL), add a 1 M aqueous solution of sodium hydroxide until the pH of the mixture reaches 10-11.
Stir the mixture vigorously at room temperature for 1 hour.
Collect the resulting solid by vacuum filtration and wash thoroughly with water.
To purify, triturate the solid with chloroform to remove any unreacted starting material.
Filter the solid and dry under vacuum to yield iodosyl(2,4,6-trimethoxy)benzene as a yellow solid.
Part II: Crafting Superior Arylating Agents: Aryl(2,4,6-trimethoxyphenyl)iodonium Salts
Aryl(2,4,6-trimethoxyphenyl)iodonium salts are highly valuable reagents for the electrophilic arylation of a wide range of nucleophiles.[3][6] The key to their success lies in the remarkable ability of the TMP group to act as a non-transferable or "dummy" ligand. This is a direct consequence of the electronic properties of the TMP ring; its high electron density makes the ipso-carbon atom a poor site for nucleophilic attack, thus directing the nucleophile to attack the other aryl ring.[2]
Section 2.1: One-Pot Synthesis of Aryl(TMP)iodonium Tosylates
The development of one-pot procedures for the synthesis of diaryliodonium salts has significantly enhanced their accessibility.[6][7] This protocol details a one-pot synthesis of aryl(TMP)iodonium tosylates from an aryl iodide and 1,3,5-trimethoxybenzene.
Protocol 3: One-Pot Synthesis of Aryl(TMP)iodonium Tosylates
Materials:
Aryl Iodide
1,3,5-Trimethoxybenzene
m-Chloroperbenzoic acid (m-CPBA)
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
Acetonitrile (CH₃CN)
Methyl tert-butyl ether (MTBE)
Procedure:
To a flask containing the aryl iodide (1 equiv) and p-toluenesulfonic acid monohydrate (1 equiv) in acetonitrile, add m-chloroperbenzoic acid (1.36 equiv) at room temperature.
Heat the reaction mixture to 75 °C for 30 minutes.
Add 1,3,5-trimethoxybenzene (1 equiv) to the reaction mixture and continue to stir at 75 °C for an additional 30 minutes.
Cool the reaction mixture to room temperature and add methyl tert-butyl ether to precipitate the product.
Collect the solid by vacuum filtration, wash with methyl tert-butyl ether, and dry under vacuum to yield the aryl(TMP)iodonium tosylate.[8]
Table 2: Scope of the One-Pot Synthesis of Aryl(TMP)iodonium Tosylates
Aryl Iodide
Product
Yield (%)
Iodobenzene
Phenyl(TMP)iodonium Tosylate
85
4-Iodotoluene
(4-Tolyl)(TMP)iodonium Tosylate
92
4-Fluoroiodobenzene
(4-Fluorophenyl)(TMP)iodonium Tosylate
88
Methyl 4-iodobenzoate
(4-Methoxycarbonylphenyl)(TMP)iodonium Tosylate
89
Mechanistic Insights: This one-pot synthesis proceeds through the initial in-situ formation of a [hydroxy(tosyloxy)iodo]arene intermediate from the aryl iodide, m-CPBA, and p-toluenesulfonic acid. This highly electrophilic iodine(III) species then undergoes an electrophilic aromatic substitution reaction with the electron-rich 1,3,5-trimethoxybenzene to form the desired diaryliodonium salt.
Diagram 2: One-Pot Synthesis of Aryl(TMP)iodonium Tosylates
Caption: Reaction pathway for the one-pot synthesis of aryl(TMP)iodonium tosylates.
Part III: Synthesis of a TMP-Substituted Koser's Reagent
[Hydroxy(tosyloxy)iodo]arenes, commonly known as Koser's reagents, are highly valuable hypervalent iodine(III) reagents used for a variety of oxidative transformations, including the α-functionalization of ketones.[2][9][10] A TMP-substituted analog would be expected to exhibit unique reactivity due to the electronic nature of the TMP group.
Protocol 4: Synthesis of benzene (TMP-HTIB)
Materials:
2-Iodo-1,3,5-trimethoxybenzene
m-Chloroperbenzoic acid (m-CPBA)
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
2,2,2-Trifluoroethanol (TFE)
Diethyl ether
Procedure:
Dissolve m-chloroperbenzoic acid (1 equiv) in 2,2,2-trifluoroethanol.
To this solution, add 2-iodo-1,3,5-trimethoxybenzene (1 equiv) and p-toluenesulfonic acid monohydrate (1 equiv).
Stir the reaction mixture at 40 °C for 1 hour.
Remove the solvent under reduced pressure.
Add diethyl ether to the residue to precipitate the product.
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield benzene as a white solid.[9]
Summary and Future Outlook
2-Iodo-1,3,5-trimethoxybenzene is a superior precursor for the synthesis of a wide range of advanced hypervalent iodine reagents. The high electron density of the 2,4,6-trimethoxyphenyl group facilitates the synthesis of these reagents and imparts unique reactivity, particularly in the case of diaryliodonium salts where it serves as an excellent non-transferable ligand. The protocols detailed in this guide provide a solid foundation for researchers to access these powerful synthetic tools. Future research in this area will likely focus on expanding the library of TMP-substituted hypervalent iodine reagents and exploring their applications in novel and complex chemical transformations, further solidifying the importance of this remarkable scaffold in modern organic synthesis.
References
Stuart, D. R., et al. "Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts." The Journal of Organic Chemistry 82.2 (2017): 1279-1284. [Link]
Olofsson, B. "Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts." Stockholm University (2008).
BenchChem. "One-Pot vs.
Pawar, A. L., et al. "[Hydroxy(tosyloxy)iodo]benzene mediated synthesis of 2-(4- methoxy-phenyl) quinoline salicylic acid using Pfitzinger reaction." Journal of Chemical and Pharmaceutical Research 6.6 (2014): 98-100.
Seidl, T. L., et al. "Unsymmetrical Aryl(2,4,6-trimethoxyphenyl)iodonium Salts: One-Pot Synthesis, Scope, Stability, and Synthetic Studies." The Journal of Organic Chemistry 81.5 (2016): 1998-2009. [Link]
Olofsson, B., et al. "Sustainable and scalable one-pot synthesis of diaryliodonium salts." Chemical Communications 52.68 (2016): 10461-10464. [Link]
Zhdankin, V. V., et al. "One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid." Beilstein Journal of Organic Chemistry 14 (2018): 849-854. [Link]
Bull, J. A., et al. "(Diacetoxyiodo)benzene." Organic Syntheses 100 (2023): 48-63. [Link]
Seidl, T. L., et al. "Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate." Organic Syntheses 96 (2019): 137-149. [Link]
Stuart, D. R. "Aryl(2,4,6-trimethoxyphenyl)
Carreras, V., et al. "Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts." The Journal of Organic Chemistry 82.2 (2017): 1279-1284. [Link]
Kita, Y., et al. "Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts." Molecules 17.7 (2012): 8682-8693. [Link]
Jalalian, N., and B. Olofsson. "Synthesis of Koser's Reagent and Derivatives." Organic Syntheses 90 (2013): 1-9. [Link]
Moriarty, R. M., et al. "[Hydroxy(tosyloxy)iodo] benzene mediated synthesis of 2-(4-methoxy-phenyl) quinoline salicylic acid using Pfitzinger reaction.
Tota, A., et al. "(Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations." Synlett 27.18 (2016): 2535-2536.
Wikipedia. "(Diacetoxyiodo)benzene." Wikipedia, The Free Encyclopedia. [Link]
Kita, Y., et al. "Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions." Beilstein Journal of Organic Chemistry 20 (2024): 90-99. [Link]
Stavber, S., et al. "Iodination of Organic Compounds Using the Reagent System I₂/30% aq. H₂O₂/MeCN under Mild Conditions." Synthesis 2008.10 (2008): 1513-1519.
Kumar, D., et al. "Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides." Beilstein Journal of Organic Chemistry 8 (2012): 344-348. [Link]
SynZeal. "1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method." SynZeal (2024).
Kitamura, T., et al. "Alternative, Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes Using Potassium Peroxodisulfate as the Oxidant." Synthesis 2005.12 (2005): 2035-2038.
Nair, V., et al. "2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations." Oriental Journal of Chemistry 36.5 (2020): 792-803.
Application Note: Synthesis of Electron-Rich Hypervalent Iodine Reagents
This Application Note is designed for researchers in organic synthesis and drug development. It details the protocol for the oxidation of 2-iodo-1,3,5-trimethoxybenzene to its hypervalent iodine(III) derivative, 2-(diace...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in organic synthesis and drug development. It details the protocol for the oxidation of 2-iodo-1,3,5-trimethoxybenzene to its hypervalent iodine(III) derivative, 2-(diacetoxyiodo)-1,3,5-trimethoxybenzene .
Executive Summary & Technical Context
Hypervalent iodine(III) reagents (λ³-iodanes) are pivotal in modern synthesis, serving as non-toxic, metal-free oxidants. While (diacetoxyiodo)benzene (PIDA) is the industry standard, its reactivity can be insufficient for specific transformations. Electron-rich derivatives, such as 2-(diacetoxyiodo)-1,3,5-trimethoxybenzene , offer unique ligand-exchange kinetics and altered electrophilicity, making them valuable for specialized oxidative couplings or as precursors to highly reactive iodonium salts.
The Challenge:
Oxidizing 2-iodo-1,3,5-trimethoxybenzene presents a specific chemoselectivity challenge. The 1,3,5-trimethoxyaryl ring is extremely electron-rich (
is low), making it susceptible to:
Ring Oxidation: Competitive oxidation of the aromatic ring to form quinones or radical cations before the iodine center is oxidized.
Instability: The resulting I(III) species is electronically destabilized relative to electron-deficient analogs, leading to faster reductive elimination or ligand scrambling.
The Solution:
This guide presents a chemoselective oxidation protocol using Sodium Hypochlorite Pentahydrate (NaClO·5H2O) in acetic acid.[1] This method is superior to traditional peracetic acid or mCPBA routes for electron-rich substrates due to its mild conditions, rapid kinetics, and high safety profile.
Reaction Mechanism
The transformation involves the oxidation of the iodine(I) center to iodine(III) via an electrophilic attack by the oxidant, followed by ligand exchange with acetic acid.
Figure 1: Mechanistic pathway for the oxidative diacetoxylation of aryl iodides.
Rationale: This method avoids the thermal risks of peracetic acid and the purification difficulties of mCPBA by-products. It is particularly gentle on the electron-rich trimethoxy ring.
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodo-1,3,5-trimethoxybenzene (10 mmol, 2.94 g) in Glacial Acetic Acid (40 mL).
Note: Ensure the acetic acid is dry; excess water can lead to iodosyl (ArIO) or iodyl (ArIO₂) by-products.
Oxidant Addition: Cool the solution to 15–20 °C (water bath). Add NaClO·5H2O (30 mmol, 4.93 g) portion-wise over 10 minutes.
Critical Control: Do not let the temperature rise above 30 °C. The electron-rich ring is prone to side reactions at higher temperatures.
Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2–4 hours .
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting iodide is less polar than the diacetoxy product.
Isolation (Precipitation Method):
Pour the reaction mixture into 200 mL of cold water .
If a precipitate forms (white/pale yellow solid), filter immediately and wash with cold water and minimal cold ether.
Isolation (Extraction Method - if no precipitate):
Dilute with DCM (100 mL) and Water (100 mL) .
Separate phases. Extract aqueous layer 2x with DCM.
Wash combined organics with saturated NaHCO₃ (carefully, to remove AcOH) and Brine.
Dry over Na₂SO₄, filter, and concentrate in vacuo at <30 °C .
Purification: Recrystallize from minimal Acetic Acid/Hexane or DCM/Hexane if necessary. Store at -20 °C under argon.
Method B: mCPBA Oxidation (Alternative)
Rationale: Use this if NaClO·5H2O is unavailable. Requires careful removal of m-chlorobenzoic acid.
Dissolve substrate (1.0 equiv) in AcOH.
Add mCPBA (1.1–1.5 equiv, 77% purity) in one portion at room temperature.
Stir for 12–24 hours (slower kinetics than NaClO).
Concentrate the mixture to ~20% volume.
Add diethyl ether to precipitate the product and m-chlorobenzoic acid by-products.
Purification: This product is difficult to separate from m-chlorobenzoic acid by simple washing. Column chromatography is not recommended for hypervalent iodine (decomposition). Recrystallization is required.
Data Analysis & Validation
Expected Analytical Data:
The conversion from Ar-I to Ar-I(OAc)₂ results in distinct NMR shifts due to the deshielding effect of the hypervalent center.
Figure 2: Operational workflow for the synthesis of the target hypervalent iodine reagent.
Safety & Handling (Critical)
Explosion Hazard: Hypervalent iodine compounds can be explosive under impact or heating (>100 °C). Never heat the dry solid.
Exotherm: The oxidation reaction is exothermic. On a scale >5g, active cooling is mandatory during oxidant addition.
Storage: Electron-rich hypervalent iodine species are less stable than PIDA. Store in a freezer (-20 °C) protected from light. If the solid turns yellow/brown, it indicates decomposition (formation of iodoxy species or radical degradation).
References
Watanabe, A., Miyamoto, K., Okada, T., & Uchiyama, M. (2018). Safer Synthesis of (Diacetoxyiodo)arenes using Sodium Hypochlorite Pentahydrate (NaClO[1]·5H2O).[1] ResearchGate.
Iinuma, M., Moriyama, K., & Togo, H. (2012). Simple and Practical Method for Preparation of [(Diacetoxy)iodo]arenes with Iodoarenes and m-Chloroperoxybenzoic Acid. Synlett.
Zhdankin, V. V. (2016). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.
Dohi, T., & Kita, Y. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc.
Application Note: Sonogashira Cross-Coupling of 1-Iodo-2,4,6-Trimethoxybenzene
Executive Summary & Strategic Analysis This guide details the protocol for the Sonogashira cross-coupling of 1-iodo-2,4,6-trimethoxybenzene (ITMB). This substrate presents a dual challenge in catalysis: Steric Hindrance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
This guide details the protocol for the Sonogashira cross-coupling of 1-iodo-2,4,6-trimethoxybenzene (ITMB). This substrate presents a dual challenge in catalysis:
Steric Hindrance (The "Mesityl" Effect): The presence of ortho-methoxy groups at the 2- and 6-positions creates a significant steric barrier, impeding the approach of the palladium catalyst during the oxidative addition step and hindering transmetallation.
Electronic Deactivation: The electron-donating nature of the three methoxy groups increases the electron density of the arene, rendering the C–I bond less electrophilic compared to electron-deficient aryl halides. While aryl iodides are generally reactive, this specific electronic profile slows the rate of oxidative addition.
Core Strategy: To overcome these barriers, this protocol utilizes a high-activity catalyst system capable of forcing oxidative addition on electron-rich, hindered centers. While standard Pd(PPh₃)₂Cl₂ conditions can work at elevated temperatures, we also provide a "High-Performance" protocol utilizing Buchwald ligands (SPhos) for difficult coupling partners.
Mechanistic Insight & Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle, but with specific kinetic bottlenecks caused by the substrate.
Critical Path Analysis:
Oxidative Addition (Rate Limiting Step 1): The bulky Pd(0)L₂ species must approach the sterically crowded C–I bond. The 2,6-dimethoxy groups act as a "gate," requiring higher temperatures or smaller/flexible ligands to access the reactive site.
Transmetallation (Rate Limiting Step 2): The transfer of the alkynyl group from the Copper acetylide to the Palladium center is sensitive to steric bulk. The "cone angle" of the phosphine ligand plays a crucial role here; if the ligand is too bulky, it may prevent the incoming nucleophile (alkyne) from coordinating.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle with a focus on the steric interactions specific to 1-iodo-2,4,6-trimethoxybenzene.
Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 2,6-dimethoxy steric blockade.
Experimental Protocols
Protocol A: Standard Robust Method
Best for: Routine synthesis, coupling with unhindered terminal alkynes (e.g., phenylacetylene, 1-octyne).
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
Solvent: Anhydrous DMF (preferred for solubility and temp) or THF.
Step-by-Step Procedure:
Setup: Flame-dry a Schlenk tube or microwave vial and equip with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][2]
Charging: Add 1-iodo-2,4,6-trimethoxybenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv) to the vessel.
Note: A slightly higher CuI loading (10%) is recommended for this hindered substrate to drive the transmetallation equilibrium.
Solvation: Evacuate and backfill with inert gas (3x). Add anhydrous DMF (concentration ~0.2 M) and degassed Et₃N via syringe.
Alkyne Addition: Add the terminal alkyne dropwise.
Tip: If the alkyne is a solid, add it in step 2 with the other solids.
Reaction: Heat the mixture to 80°C .
Critical Check: Unlike simple aryl iodides which couple at RT, this substrate requires thermal energy to overcome the rotational barrier of the methoxy groups and facilitate Pd insertion.
Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 4–12 hours.
Workup: Cool to room temperature. Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.
Why SPhos? It is electron-rich (facilitates oxidative addition to the electron-rich arene) and bulky (promotes reductive elimination), but its specific architecture allows it to "reach around" the ortho-methoxy groups.
Base: Cs₂CO₃ (2.0 equiv)
Solvent: Toluene or 1,4-Dioxane.
Procedure Modifications:
Pre-mix Pd(OAc)₂ and SPhos in the solvent for 10 minutes under Argon to generate the active catalyst species (L-Pd(0)).
Catalyst cannot access the C–I bond due to sterics.
1. Increase Temp to 100°C.2. Switch to Protocol B (SPhos ligand).3. Ensure strictly anaerobic conditions (O₂ kills active Pd).
Homocoupling of Alkyne (Glaser Product)
Oxygen presence or excess Copper activity.
1. Degas solvents more thoroughly (freeze-pump-thaw).2. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.
Deiodination (Ar-I Ar-H)
-Hydride elimination or solvent hydrogen abstraction.
1. Avoid alcoholic solvents.2. Reduce reaction temperature slightly.3. Use a milder base (e.g., K₂CO₃ instead of amines).
Black Precipitate (Pd Black)
Catalyst decomposition (ligand dissociation).
1. Add excess ligand (e.g., PPh₃) to stabilize Pd.2. Lower temperature.
References
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link
Sterically Hindered Substrates: Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. (Foundational work on SPhos/XPhos for hindered systems). Link
Protocol Validation (Benchchem): Application Notes for Reactivity of Iodotrimethoxybenzene Isomers. Benchchem Application Library. Link
Mechanistic Studies: Bohm, V. P., & Herrmann, W. A. (2000). The Sonogashira Coupling: A Boon for the Synthesis of Alkynes.[3][6] European Journal of Organic Chemistry, 2000(22), 3679-3681. Link
Application Note: Preparation of Koser's Reagent Derivatives Using a Trimethoxybenzene Core
Abstract & Scope This guide details the synthesis of [hydroxy(tosyloxy)iodo]-2,4,6-trimethoxybenzene (TMP-HTIB) , an electron-rich derivative of Koser's reagent (HTIB). While standard HTIB is a versatile oxidant for the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This guide details the synthesis of [hydroxy(tosyloxy)iodo]-2,4,6-trimethoxybenzene (TMP-HTIB) , an electron-rich derivative of Koser's reagent (HTIB). While standard HTIB is a versatile oxidant for the
-tosyloxylation of ketones and oxidative rearrangements, its reactivity can sometimes be too aggressive or lack selectivity for sensitive substrates.
Incorporating a 1,3,5-trimethoxybenzene core modifies the electronic properties of the hypervalent iodine center. The electron-donating methoxy groups stabilize the iodine(III) center, making the reagent milder and more selective than its phenyl counterpart. This protocol utilizes a "one-pot" oxidative ligand exchange using m-chloroperbenzoic acid (mCPBA) and p-toluenesulfonic acid (TsOH) in 2,2,2-trifluoroethanol (TFE), a method superior to older diacetoxyiodobenzene ligand-exchange routes due to higher atom economy and milder conditions.
Scientific Principles & Mechanism[1]
The "TFE Effect" and Oxidative Ligand Exchange
The synthesis relies on the oxidation of 1-iodo-2,4,6-trimethoxybenzene using mCPBA in the presence of TsOH. The solvent 2,2,2-trifluoroethanol (TFE) is critical. TFE stabilizes the hypervalent iodine intermediates via hydrogen bonding and facilitates the leaving group ability of the m-chlorobenzoate anion, allowing the tosylate to coordinate effectively.
Reaction Pathway
Oxidation: The iodine(I) atom attacks the electrophilic oxygen of mCPBA.
Ligand Exchange: The resulting iodine(III) carboxylate undergoes ligand exchange with TsOH. The low nucleophilicity of TFE prevents solvent competition, while the high acidity of TsOH drives the formation of the sulfonate species.
Figure 1: Mechanistic pathway for the synthesis of TMP-HTIB via mCPBA oxidation.
Iodination: Add Iodine (I₂, 5 mmol, 0.5 equiv) and mCPBA (5-6 mmol) or 30% H₂O₂.
Observation: The reaction is rapid due to the activated ring.
Quench: Wash with saturated Na₂S₂O₃ (sodium thiosulfate) to remove unreacted iodine.
Isolation: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol if necessary.
Target: White/off-white solid.
Synthesis of TMP-HTIB (Main Protocol)
Safety Warning: mCPBA is a peroxide. Reactions should be performed behind a blast shield. Ensure the reaction exotherm is controlled.
Step-by-Step Procedure:
Preparation of Oxidant Solution:
In a 100 mL round-bottom flask, dissolve mCPBA (1.1 equiv based on purity) in TFE (or 1:1 TFE:DCM if cost is a concern).
Note: Sonicate if necessary to dissolve commercial mCPBA.[1]
Tip: Accurate titration of mCPBA is recommended for precise stoichiometry, though a slight excess (1.1 equiv) is tolerated in this workup.
Addition of Substrate:
Add 1-iodo-2,4,6-trimethoxybenzene (1.0 equiv) to the stirring oxidant solution at Room Temperature (20–25°C).
Color Change: Solution may turn yellow/orange transiently.
Addition of Ligand Source:
Immediately add TsOH·H₂O (1.0 equiv) to the mixture.[1]
Stir vigorously at Room Temperature for 1 hour.
Checkpoint: Monitor by TLC (pentane/EtOAc). The starting iodide spot should disappear.
Workup & Isolation (Precipitation Method):
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of TFE/DCM. Do not distill to dryness; leave a concentrated oil/slurry.
Add Diethyl Ether (Et₂O, ~10 mL per mmol substrate) to the residue.
Stir vigorously for 15 minutes. The product (TMP-HTIB) will precipitate as a solid, while the byproduct (m-chlorobenzoic acid) and impurities remain largely in the ether phase.
Look for the diagnostic downfield shift of the trimethoxy aromatic protons compared to the iodide precursor.
Stability
Moderate
Store at 4°C in the dark. More stable than PhI(OH)OTs due to electron donation.
Self-Validation Check:
Solubility Test: The product should be soluble in DMSO and Methanol but insoluble in Diethyl Ether. If the solid dissolves in Ether, it is likely unreacted starting material or mCBA byproduct.
Iodometric Titration: Dissolve a known mass in Acetic Acid/Water, add excess KI. Titrate the liberated Iodine with standard Sodium Thiosulfate to determine active oxidant content (Purity).
References
Merritt, E. A., Carneiro, V. M. T., Silva, L. F., & Olofsson, B. (2010).[3] Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides.[3] The Journal of Organic Chemistry, 75(21), 7416–7419. [Link]
Jalalian, N., & Olofsson, B. (2013). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses, 90, 1–9.[1] [Link]
Koser, G. F. (2001). [Hydroxy(tosyloxy)iodo]benzene.[1][3][5][6][7][8][9] In Encyclopedia of Reagents for Organic Synthesis. [Link]
Yusubov, M. S., & Zhdankin, V. V. (2015). Iodine Catalysis: A Green Alternative to Transition Metals in Organic Chemistry and Materials Science. Resource-Efficient Technologies, 1(1), 49–67. [Link][8]
Application Note: Synthesis and Utilization of 2,4,6-Trimethoxyphenylmagnesium Halides
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming the kinetic and thermodynamic barriers of Grignard formation in highly electron-rich, sterically hindered aryl syste...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Overcoming the kinetic and thermodynamic barriers of Grignard formation in highly electron-rich, sterically hindered aryl systems.
Introduction & Mechanistic Rationale
The generation of Grignard reagents from highly electron-rich aryl halides, such as 2-iodo-1,3,5-trimethoxybenzene, presents a classic challenge in organometallic chemistry. The presence of three strongly electron-donating methoxy groups significantly increases the electron density of the aromatic ring. This raises the energy of the lowest unoccupied molecular orbital (LUMO), making the oxidative addition of zero-valent magnesium kinetically sluggish and thermodynamically disfavored[1]. Additionally, the two ortho-methoxy groups create a formidable steric shield around the carbon-halogen bond.
To successfully generate the Grignard reagent, two strategic choices are mandatory:
Halogen Selection: The iodine derivative (2-iodo-1,3,5-trimethoxybenzene) must be used. The lower bond dissociation energy of the C–I bond (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol) compensates for the electronic deactivation of the ring.
Activation Methodology: Traditional direct magnesium insertion often stalls or leads to extensive Wurtz-type homocoupling side reactions. Consequently, Halogen-Magnesium Exchange using Knochel’s Turbo-Grignard reagent (i-PrMgCl·LiCl) is the state-of-the-art approach. The incorporation of LiCl breaks down the polymeric aggregates of the Grignard reagent in solution, forming a highly reactive monomeric magnesiate complex that drives the exchange equilibrium forward rapidly[2].
Reaction Pathway Visualization
Pathway for synthesis and utilization of 2,4,6-trimethoxyphenylmagnesium halides.
Quantitative Comparison of Generation Methods
The table below summarizes the empirical outcomes of different Grignard generation strategies for this specific electron-rich substrate.
Generation Method
Reagents / Catalyst
Temp (°C)
Time (h)
Typical Conversion
Mechanistic Limitations & Notes
Direct Insertion
Mg turnings, I₂ (cat.)
65 (THF reflux)
12 - 24
< 30%
Oxidative addition severely disfavored by high electron density.
Entrainment
Mg turnings, 1,2-dibromoethane
65 (THF reflux)
6 - 8
40 - 60%
Continuous activation of Mg surface; prone to Wurtz homocoupling.
Halogen-Mg Exchange
i-PrMgCl·LiCl (Turbo-Grignard)
0 to 25
1 - 2
> 95%
LiCl breaks Mg aggregates; highly efficient and minimizes side products.
Experimental Protocols
Protocol A: Synthesis of 2-Iodo-1,3,5-trimethoxybenzene
Causality Insight: Electrophilic aromatic substitution of 1,3,5-trimethoxybenzene is highly facile. Using a mild iodinating agent like N-Iodosuccinimide (NIS) or N-Iodosaccharin prevents poly-iodination and avoids the use of harsh oxidants[3][4].
Step-by-Step Methodology:
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1,3,5-trimethoxybenzene (1.68 g, 10.0 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere.
Reagent Addition: Shield the flask from direct light (to prevent radical side reactions). Add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equiv) in three distinct portions over 15 minutes at room temperature[4].
Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC (Hexane/EtOAc 9:1).
Work-up: Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (
) to reduce any unreacted iodine species. Extract the aqueous layer with diethyl ether ( mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes) to yield 2-iodo-1,3,5-trimethoxybenzene as a white-to-light-yellow solid (~94% yield)[4].
Causality Insight: This protocol establishes a self-validating system; the visual shift in the solution's properties and the subsequent titration directly confirm the success of the exchange before committing precious downstream electrophiles[2].
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with argon three times.
Substrate Loading: Add 2-iodo-1,3,5-trimethoxybenzene (1.47 g, 5.0 mmol) to the flask and dissolve in anhydrous THF (10 mL). Cool the solution to 0 °C using an ice-water bath.
Exchange Initiation: Dropwise, add i-PrMgCl·LiCl (1.3 M in THF, 4.2 mL, 5.5 mmol, 1.1 equiv) via a syringe over 10 minutes.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours. The complete consumption of the starting material can be verified by quenching a 0.1 mL aliquot with saturated
and analyzing via GC-MS or TLC.
Storage: The resulting 2,4,6-trimethoxyphenylmagnesium chloride/iodide complex is stable in THF under argon at 4 °C for several weeks.
Causality Insight: Grignard reagents degrade upon exposure to trace moisture. Titration ensures the exact molarity is known, preventing stoichiometric imbalances in subsequent cross-coupling or nucleophilic addition steps.
Step-by-Step Methodology:
Weigh accurately ~100 mg of salicylaldehyde phenylhydrazone into a dry 10 mL Erlenmeyer flask.
Dissolve the indicator in 3 mL of anhydrous THF under argon.
Using a 1.0 mL graduated syringe, add the prepared Grignard reagent dropwise to the indicator solution at room temperature.
The endpoint is reached when the solution undergoes a sharp, irreversible color change from yellow to bright orange/red (due to the deprotonation of the hydrazone).
Calculate the molarity:
.
References
Asian Journal of Chemistry. Environmental Friendly Method for the Iodination of Moderately Active Arenes. Available at: [Link]
The Journal of Organic Chemistry (ACS). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. Available at: [Link]
Semantic Scholar. Photoinduced inverse Sonogashira coupling reaction. Available at: [Link]
PubMed Central (NIH). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Available at:[Link]
ACS Omega. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Available at: [Link]
High-Fidelity Synthesis of Diaryliodonium Salts from Electron-Rich Arenes
Executive Summary Diaryliodonium salts (DAIS) have transcended their role as mere curiosities to become indispensable "pseudohalide" reagents in metal-free arylation and late-stage functionalization. However, synthesizin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diaryliodonium salts (DAIS) have transcended their role as mere curiosities to become indispensable "pseudohalide" reagents in metal-free arylation and late-stage functionalization. However, synthesizing DAIS from electron-rich iodoarenes (e.g., anisoles, thiophenes) presents a distinct thermodynamic challenge: the very electron density that makes these substrates desirable also renders them susceptible to oxidative decomposition and regioselective scrambling during the formation of the hypervalent iodine(III) center.
This guide details the Olofsson One-Pot Protocol , widely regarded as the gold standard for this transformation. We focus specifically on the optimization parameters required to stabilize electron-rich intermediates, utilizing fluoroalcohol solvents and controlled acid activation to suppress polymerization and ensure high para-regioselectivity.
Mechanistic Principles & Critical Parameters
The Electrophilic Pathway
The synthesis proceeds via an Iodine(I) to Iodine(III) oxidation, followed by a ligand exchange (Friedel-Crafts type) mechanism. For electron-rich substrates, the stability of the Hydroxy(tosyloxy)iodobenzene (HTIB) intermediate is the rate-determining factor.
Figure 1: Mechanistic Pathway of One-Pot Synthesis
Caption: The reaction proceeds via in situ generation of an electrophilic I(III) species which attacks the second arene.[1] For electron-rich arenes, the nucleophilicity of Ar'-H accelerates Step 2.
Critical Optimization Parameters
When working with electron-rich systems (e.g., 4-iodoanisole, 2-iodothiophene), standard conditions often fail due to oxidative dimerization. The following parameters are non-negotiable:
Parameter
Recommendation
Scientific Rationale
Oxidant
CPBA (meta-Chloroperbenzoic acid)
Milder than Oxone/H₂SO₄; high solubility in organic solvents allows homogeneous kinetics.
Acid Source
TfOH (Triflic Acid) or TsOH
The conjugate base (OTf⁻/OTs⁻) acts as a counter-ion. TfOH is preferred for higher reactivity; TsOH for higher stability.
Solvent
DCM or TFE/HFIP
Critical: While DCM is standard, Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) stabilizes the cationic I(III) intermediate via strong H-bond donation, preventing decomposition of electron-rich species.
Temperature
0°C to RT
Strictly control exotherms. Electron-rich arenes polymerize easily in the presence of strong acids if allowed to heat.
Protocol A: The Olofsson One-Pot Synthesis (
CPBA/TfOH)
Primary Application: Synthesis of Symmetric and Unsymmetric Salts from Iodoarenes.
Reagents & Equipment
Substrate: Aryl Iodide (1.0 equiv)
Coupling Partner: Arene (1.1 equiv)
Oxidant:
CPBA (1.1 - 1.3 equiv, dried or commercial 77%)
Acid: Trifluoromethanesulfonic acid (TfOH) (2.0 equiv) or
-Toluenesulfonic acid (TsOH·H₂O) (2.0 equiv)
Solvent: Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE) for highly sensitive substrates.
Step-by-Step Workflow
Figure 2: Experimental Workflow
Caption: Operational sequence for the Olofsson one-pot protocol. Temperature control during acid addition is the critical safety step.
Detailed Procedure
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl Iodide (1.0 mmol) and
CPBA (1.1 mmol, corrected for purity) in DCM (2 mL).
Note: If the substrate is extremely electron-rich (e.g., trimethoxybenzene derivatives), substitute DCM with TFE to stabilize the cation.
Activation: Cool the solution to 0°C using an ice bath.
Acidification: Add TfOH (2.0 mmol, 177 µL) dropwise via a glass syringe.
Caution: This step is exothermic.[2] The solution will typically turn yellow/orange.
Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 15–30 minutes to ensure formation of the I(III) species.
Coupling: Cool back to 0°C (optional but recommended for very reactive arenes) and add the Arene (1.1 mmol).
Sterically Hindered Arenes (Mesitylene): 12–18 hours.
Workup (Precipitation Method):
Concentrate the reaction mixture under reduced pressure (do not dry completely; leave a viscous oil).
Add Diethyl Ether (Et₂O) or Hexane (10–20 mL) vigorously.
The diaryliodonium triflate should precipitate as a white or off-white solid.
Filter, wash with Et₂O, and dry under vacuum.
Protocol B: Synthesis of "Dummy" Ligand Salts
Primary Application: Creating reagents for selective transfer of the electron-rich aryl group.
When using electron-rich DAIS in subsequent cross-coupling, chemoselectivity issues arise. To force the transfer of the electron-rich ring, it is paired with a steric "dummy" ligand (e.g., Mesityl or Trimethoxyphenyl - TMP).
Substrate: Use 2-Iodomesitylene (1.0 equiv) as the starting iodide.
Why? It is easier to oxidize the bulky iodide first than to add mesitylene as the nucleophile later.
Oxidation: React 2-Iodomesitylene with
CPBA/TfOH in DCM as per Protocol A.
Coupling: Add Anisole (1.1 equiv) as the nucleophile.
Regioselectivity:[3][4][5][6] The electrophilic I(III) center will attack the para-position of the anisole exclusively due to the steric bulk of the mesityl group preventing ortho attack.
Isolation: Precipitate with Et₂O.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Dark/Black Reaction Mixture
Polymerization of electron-rich arene.
(1) Lower temperature to 0°C. (2) Switch solvent to TFE or HFIP. (3) Ensure acid is added slowly.
No Precipitate
Product is soluble in Et₂O.
(1) Cool the ether mixture to -20°C. (2) Add Hexane/Pentane instead of Ether. (3) Perform anion exchange to Tosylate (less soluble).
Regioisomers (Ortho/Para)
Poor steric control.
Use a bulky "dummy" ligand (Mesityl) on the iodine center to force para selectivity on the incoming arene.
Residual CBA
Byproduct contamination.
Wash the solid precipitate copiously with Et₂O (mCBA is soluble in ether; the salt is not).
Safety & Hazards (E-E-A-T)
Explosion Hazard: Hypervalent iodine compounds are potentially explosive under heavy shock or high heat. Never heat the solid salts above 100°C.
Peroxides:
CPBA is a peroxide. Ensure all organic waste is quenched with a reducing agent (e.g., Sodium Thiosulfate) before disposal.
Corrosives: TfOH is fuming and highly corrosive. Use glass syringes and double-glove.
References
The Olofsson One-Pot Method (Primary Source):
Bielawski, M.; Aili, D.; Olofsson, B. "Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides." J. Org. Chem.2008 , 73, 4602–4607.
Mechanism & Regioselectivity:
Zhu, M.; Jalalian, N.; Olofsson, B. "One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid."[7] Synlett2008 , 2008, 592–596.[7]
Review of Hypervalent Iodine Applications:
Merritt, E. A.; Olofsson, B. "Diaryliodonium Salts: A Journey from Obscurity to Fame." Angew.[1][3] Chem. Int. Ed.2009 , 48, 9052–9070.
Application Note: Photocatalytic Functionalization of 2-Iodo-1,3,5-Trimethoxybenzene
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific challenges and protocols for functionalizing the electron-rich, sterically hindered substrate 2-io...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific challenges and protocols for functionalizing the electron-rich, sterically hindered substrate 2-iodo-1,3,5-trimethoxybenzene .
Executive Summary
In the landscape of diversity-oriented synthesis (DOS), 2-iodo-1,3,5-trimethoxybenzene represents a "stress test" substrate for photoredox methodologies. Its high electron density renders the C–I bond difficult to reduce via standard oxidative quenching cycles (e.g., Ru(bpy)₃²⁺), and the ortho-methoxy substituents impose significant steric hindrance.
This guide details a validated protocol utilizing 10-phenylphenothiazine (PTH) as a strongly reducing, metal-free photocatalyst. Unlike traditional Iridium-based catalysts, PTH accesses a highly negative excited-state reduction potential (
V vs. SCE), enabling the efficient generation of the 2,4,6-trimethoxyphenyl radical. This intermediate is subsequently trapped by heteroarenes to form biaryl motifs critical in medicinal chemistry.
Electronic Nature: Extremely Electron-Rich. The three methoxy groups donate electron density into the ring, significantly raising the reduction potential of the Ar–I bond compared to neutral iodobenzene (
V).
Steric Environment: The iodine atom is flanked by two ortho-methoxy groups, creating a "steric wall" that inhibits metal-catalyzed oxidative addition (e.g., traditional Pd-catalyzed Suzuki couplings often require elevated temperatures or specialized ligands).
The Photoredox Solution
Standard photocatalysts like
( V) often fail to achieve quantitative conversion on such electron-rich substrates due to insufficient reducing power. This protocol employs PTH , which operates via a reductive quenching mechanism to generate a radical anion capable of reducing substrates with potentials as negative as -2.1 V.
Experimental Protocol: C–H Heteroarylation
Objective: Synthesis of 2-(2,4,6-trimethoxyphenyl)-1-methylpyrrole via radical substitution.
Materials Checklist
Reagent
Equiv.
Role
Notes
2-iodo-1,3,5-trimethoxybenzene
1.0
Substrate
Recrystallize if yellowed.
N-Methylpyrrole
20.0
Trap/Solvent
Large excess acts as co-solvent.
10-Phenylphenothiazine (PTH)
0.05 (5 mol%)
Photocatalyst
Highly reducing organic PC.
Triethylamine (TEA)
5.0
Sacrificial Reductant
Essential for reductive quenching.
Acetonitrile (MeCN)
N/A
Solvent
Degassed, anhydrous.
Formic Acid
1.0
Additive
Optional proton source for turnover.
Step-by-Step Workflow
Preparation (Glovebox/Schlenk Line):
In an 8 mL clear vial equipped with a magnetic stir bar, charge 2-iodo-1,3,5-trimethoxybenzene (0.2 mmol, 58.8 mg) and PTH (0.01 mmol, 2.8 mg).
Transfer the vial to a glovebox or cycle 3x with Argon/Vacuum.
Add anhydrous MeCN (2.0 mL) and Triethylamine (140 µL).
Add N-Methylpyrrole (350 µL). Note: High concentration of the trap is crucial for the short-lived, sterically encumbered radical.
Irradiation:
Seal the vial with a Teflon-lined cap.
Place in a photoreactor equipped with 380–405 nm LEDs (UV/Violet light is preferred for PTH excitation over Blue 450 nm).
Maintain temperature at 25–30°C using a fan to prevent thermal degradation.
Irradiate for 12–16 hours.
Work-up & Purification:
Dilute the reaction mixture with EtOAc (10 mL) and wash with water (2 x 10 mL) to remove TEA salts.
Dry organic layer over
, filter, and concentrate.
Purification: Flash column chromatography (SiO2).
Eluent: Hexanes:EtOAc (gradient 95:5 to 80:20).
Target: The biaryl product will elute after the excess N-methylpyrrole.
Data Interpretation (Expected Results)
Parameter
Result
Interpretation
Conversion
>95%
PTH successfully reduced the Ar-I bond.
Yield (Isolated)
70-82%
Steric hindrance slightly lowers trap efficiency compared to Ph-I.
Byproduct
1,3,5-Trimethoxybenzene
Deiodination (H-abstraction) is the primary competing pathway.
Mechanistic Pathway (Visualization)
The reaction proceeds via a Reductive Quenching Cycle . The excited photocatalyst (
) is reduced by the sacrificial amine (TEA) to form the potent reductant . This species transfers an electron to the aryl iodide.[1]
Caption: The catalytic cycle of PTH. The key step is the formation of the PTH radical anion, which possesses sufficient potential to reduce the electron-rich aryl iodide.
Critical Troubleshooting & Optimization
Light Source Selection
While many photoredox reactions use Blue LEDs (450 nm), PTH absorbs maximally in the UV-A region (380 nm) with a tail into the visible violet.
Recommendation: Use 390 nm or 405 nm LEDs (Kessil PR160-390 or similar). Using 450 nm will result in sluggish kinetics (< 20% conversion).
Solvent Effects on Radical Lifetime
The 2,4,6-trimethoxyphenyl radical is relatively stable but sterically hindered.
Issue: If the concentration of the trapping arene (pyrrole) is too low, the radical will abstract a hydrogen atom from the solvent (MeCN) or the amine, leading to 1,3,5-trimethoxybenzene (deiodination product).
Fix: Run the reaction at high concentration (0.2 M) or use the heteroarene trap as a co-solvent (10-20 equivalents).
Oxygen Sensitivity
The
species is sensitive to quenching by molecular oxygen ().
Requirement: Freeze-pump-thaw degassing is superior to simple sparging for this specific transformation.
References
Discekici, E. H., et al. (2015). "A highly reducing metal-free photoredox catalyst: design and application in radical dehalogenations." Chemical Communications.[2][3] Demonstrates the superiority of PTH over Ir(ppy)3 for aryl halide reduction.
Ghosh, I., & König, B. (2013). "Visible Light-mediated Direct Arylation of Arenes and Heteroarenes Using Diaryliodonium Salts." Angewandte Chemie. Establishes the trapping mechanism of aryl radicals with heteroarenes.
(Contextual grounding for trapping step).
Meyer, A. U., et al. (2017). "Perylene Bisimide Radical Anions: An Organic Photoredox Catalyst for Aryl Halide Reduction." Angewandte Chemie. Alternative "conPET" protocol for difficult reductions.
Introduction: The Enduring Relevance of the Ullmann Coupling in Modern Synthesis
An Application Note and Protocol Guide to the Ullmann Coupling of Trimethoxyiodobenzenes For Researchers, Scientists, and Drug Development Professionals The Ullmann condensation, or Ullmann coupling, first reported by Fr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide to the Ullmann Coupling of Trimethoxyiodobenzenes
For Researchers, Scientists, and Drug Development Professionals
The Ullmann condensation, or Ullmann coupling, first reported by Fritz Ullmann in 1901, represents one of the earliest methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Historically, it involved the copper-promoted coupling of an aryl halide with a nucleophile. While initially requiring harsh reaction conditions, such as high temperatures, modern advancements have transformed the Ullmann reaction into a milder, more versatile, and indispensable tool in synthetic organic chemistry.
This guide focuses specifically on the application of Ullmann coupling protocols to trimethoxyiodobenzene substrates. These electron-rich aryl iodides are common structural motifs in natural products and pharmaceutical agents, making their efficient coupling a critical step in many synthetic routes. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yielding and reproducible outcomes.
Mechanistic Considerations for Trimethoxyiodobenzene Coupling
The classical Ullmann condensation is thought to proceed through a mechanism involving oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination. However, the precise mechanism can be complex and is often dependent on the specific reactants and conditions employed. For electron-rich substrates like trimethoxyiodobenzene, the choice of ligand and copper source is paramount to facilitate the key steps of the catalytic cycle.
Figure 1: A generalized catalytic cycle for the Ullmann coupling of an aryl iodide.
Protocol I: Classic Ullmann Homocoupling for the Synthesis of Biphenyls
This protocol details the homocoupling of 1-iodo-2,3,4-trimethoxybenzene to form the corresponding biphenyl derivative. This reaction is fundamental for creating symmetrical biaryl structures.
Experimental Workflow:
Figure 2: Workflow for the classic Ullmann homocoupling reaction.
Detailed Step-by-Step Protocol:
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-2,3,4-trimethoxybenzene (1.0 equiv.) and activated copper powder (2.0 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
Solvent Addition: Anhydrous, high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or nitrobenzene) is added via syringe. The choice of solvent is critical; DMF is generally preferred for its lower toxicity, but nitrobenzene can sometimes lead to higher yields.
Reaction Conditions: The reaction mixture is heated to 150-210 °C with vigorous stirring. The exact temperature will depend on the solvent used.
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is considered complete upon the disappearance of the starting aryl iodide.
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the copper residues. The filtrate is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl.
Table 1: Comparison of Reaction Conditions for Homocoupling
Entry
Copper Source
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Copper Powder
DMF
150
12
75
2
Copper Powder
Nitrobenzene
210
6
85
3
CuI
Pyridine
115
24
60
Protocol II: Modern Ligand-Accelerated Ullmann C-N Coupling
The introduction of ligands to the copper catalyst has revolutionized the Ullmann reaction, allowing for significantly lower reaction temperatures and broader substrate scope. This protocol describes the coupling of 1-iodo-2,4,5-trimethoxybenzene with a primary amine using a diamine ligand.
Experimental Workflow:
Figure 3: Workflow for a modern ligand-accelerated Ullmann C-N coupling.
Detailed Step-by-Step Protocol:
Reaction Setup: In an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.05-0.1 equiv.), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.1-0.2 equiv.), 1-iodo-2,4,5-trimethoxybenzene (1.0 equiv.), the primary amine (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon. This cycle is typically repeated three times to ensure an inert atmosphere.
Solvent Addition: Anhydrous solvent (e.g., dioxane or toluene) is added via syringe.
Reaction Conditions: The reaction mixture is heated to 80-110 °C in a preheated oil bath with stirring for 12-24 hours.
Monitoring: The reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the aryl iodide.
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine.
Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel.
Table 2: Influence of Ligand and Base on C-N Coupling Efficiency
Entry
Ligand
Base
Solvent
Temperature (°C)
Yield (%)
1
N,N'-Dimethylethylenediamine
K₂CO₃
Dioxane
110
92
2
L-Proline
K₂CO₃
DMSO
90
88
3
Phenanthroline
Cs₂CO₃
Toluene
100
95
Troubleshooting and Key Considerations
Purity of Reagents: The Ullmann coupling is often sensitive to impurities. Ensure the aryl iodide is pure and the copper source is of high quality. Activated copper powder can be prepared by treating commercial copper powder with a dilute solution of iodine in acetone, followed by washing and drying.
Inert Atmosphere: Strict exclusion of oxygen is crucial, especially in ligand-accelerated protocols, as Cu(I) can be oxidized to the less active Cu(II) species.
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. High-boiling, polar aprotic solvents are generally preferred.
Ligand Selection: For challenging couplings, screening a variety of ligands (e.g., diamines, amino acids, phenanthrolines) is often necessary to identify the optimal conditions.
Conclusion
The Ullmann coupling of trimethoxyiodobenzenes remains a powerful and relevant transformation in organic synthesis. While classic protocols still find utility, the development of ligand-accelerated systems has greatly expanded the scope and practicality of this reaction. By understanding the mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively leverage the Ullmann coupling for the synthesis of complex molecules in drug discovery and materials science.
References
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
Technical Notes & Optimization
Troubleshooting
improving yield of 1-iodo-2,4,6-trimethoxybenzene cross-coupling
Technical Support Center: 1-Iodo-2,4,6-Trimethoxybenzene Cross-Coupling Ticket ID: #TRIMET-001[1] Topic: Optimizing Yield in Sterically Hindered, Electron-Rich Suzuki-Miyaura Couplings Status: Open Assigned Specialist: S...
Topic: Optimizing Yield in Sterically Hindered, Electron-Rich Suzuki-Miyaura Couplings
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Ortho-Effect" Paradox
You are likely experiencing low yields not because the substrate is unreactive, but because it is too reactive in the wrong step. 1-iodo-2,4,6-trimethoxybenzene presents a classic "Ortho-Effect" paradox:
Electronic Activation: The three electron-donating methoxy groups make the C-I bond extremely electron-rich, facilitating rapid Oxidative Addition to Palladium(0).
Steric Deactivation: The two ortho-methoxy groups create a "picket fence" around the Palladium center, blocking the incoming boronic acid during Transmetallation .
The Result: The Palladium sits waiting for the boronic acid, eventually grabbing a proton from the solvent or moisture instead. This leads to Protodehalogenation (formation of 1,3,5-trimethoxybenzene) rather than the desired product.[1]
Module 1: Diagnostic Matrix (Troubleshooting)
Use this matrix to interpret your LCMS/NMR data before changing parameters.
Observation (LCMS/NMR)
Diagnosis
Root Cause
Immediate Fix
High % 1,3,5-trimethoxybenzene (De-iodo byproduct)
Protodehalogenation
Transmetallation is too slow; Pd-Ar intermediate is scavenging protons.[1]
Switch to anhydrous conditions. Increase Boronic Acid equivalents (2.0 eq).
Unreacted Starting Material (Recovery > 50%)
Catalyst Arrest
Catalyst died before Oxidative Addition (rare) or is inhibited by chelating byproducts.[1]
Switch to SPhos or XPhos precatalysts (G3/G4) to ensure active Pd(0) generation.[1]
Homocoupling (Ar-Ar dimer)
Oxidative Homocoupling
Oxygen present in the system or Boronic acid is reacting with itself.
Ligand is not bulky/electron-rich enough to stabilize Pd(0).[1]
Use a defined precatalyst (e.g., XPhos Pd G4 ) instead of mixing Pd(OAc)₂ + Ligand in situ.[1]
Module 2: The Steric Barrier (Visualized)
The following diagram illustrates the kinetic bottleneck. In standard couplings, Oxidative Addition is the rate-limiting step. For your substrate, Transmetallation becomes rate-limiting due to the ortho-methoxy blockade.
Caption: The kinetic bottleneck is Transmetallation.[1] If this step is slower than protonolysis, the reaction fails.
Module 3: Catalyst & Ligand Selection ("The Hardware")[1]
To force the reaction through the Transmetallation bottleneck, you need a ligand that is electron-rich (to facilitate oxidative addition) and extremely bulky (to create a pocket that accelerates reductive elimination and stabilizes the Pd).
Why: The methoxy groups on the SPhos ligand interact with the Pd center, stabilizing it. SPhos is specifically renowned for coupling sterically hindered aryl chlorides and iodides.
Reference: Bardner, T. E., & Buchwald, S. L. (2007).[1]
Secondary Choice: XPhos
Why: Even bulkier than SPhos. Use this if SPhos leads to significant homocoupling.
Avoid:
PPh₃ / Pd(PPh₃)₄: Not electron-rich enough; lacks the bulk to prevent catalyst decomposition.
dppf: Bite angle is often incorrect for these highly hindered substrates.
Module 4: Optimized Protocol ("The Code")
This protocol is designed to minimize protodehalogenation by excluding water and using a highly active precatalyst.
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)[1]
Step-by-Step Workflow:
Preparation: Dry all glassware in an oven (>120°C). Cool under a stream of Argon.
Solids: Charge the reaction vial with the Aryl Iodide, Boronic Acid, Base (K₃PO₄), and Catalyst (SPhos Pd G3).
Atmosphere: Cap the vial. Evacuate and backfill with Argon three times. Crucial: Oxygen promotes homocoupling.
Solvent: Add anhydrous Toluene via syringe.
Temperature: Heat to 100°C .
Why High Temp? Steric hindrance increases the activation energy for transmetallation. You need thermal energy to overcome the rotational barrier of the methoxy groups.
Monitoring: Check LCMS at 2 hours.
If SM remains: Add 0.5 equiv more Boronic Acid.
If De-iodo product forms: Your solvent was likely wet.[3]
Module 5: Frequently Asked Questions (FAQs)
Q: My product spot on TLC overlaps with the de-halogenated side product. How do I purify?A: This is common. 1,3,5-trimethoxybenzene is non-polar.[1]
Solution 1: Use Toluene as the eluent instead of Hexane/EtOAc. The pi-stacking interactions often separate the biaryl product from the planar side product.
Solution 2: If your product has a basic nitrogen (e.g., pyridine coupling), perform an acid wash (1M HCl) to pull the product into the aqueous phase, wash away the neutral 1,3,5-trimethoxybenzene with ether, then basify and extract the product.
Q: Can I use water/THF?A: Only if your boronic acid is extremely stable. For this specific aryl iodide, water acts as a proton source for the side reaction (protodehalogenation). If you must use aqueous conditions (e.g., for solubility), use SPhos Pd G2 (water-soluble scaffold) and increase the boronic acid to 3.0 equiv to outcompete the water.[1]
Q: The reaction turns black immediately.A: "Pd Black" formation means your ligand is dissociating.
Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1.
Fix: Switch to a precatalyst (SPhos Pd G3), which releases the active species slowly and prevents aggregation.
References
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1]
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4] Accounts of Chemical Research, 41(11), 1461–1473.[1]
preventing homocoupling side reactions in aryl iodide coupling
A Guide to Preventing and Troubleshooting Homocoupling Side Reactions Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understand...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing and Troubleshooting Homocoupling Side Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower your research. This guide is designed for professionals in chemical research and drug development who are encountering challenges with undesired homocoupling side reactions in palladium-catalyzed cross-coupling of aryl iodides. We will explore the root causes of these side reactions and provide actionable, field-proven strategies to ensure the desired cross-coupled product is your major product.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses common problems encountered during experiments involving aryl iodide coupling. Each question is designed to tackle a specific observational issue you might face at the bench.
Q1: I'm running a Suzuki-Miyaura coupling with an aryl iodide, and my primary byproduct is a symmetrical biaryl from the homocoupling of my boronic acid. What is happening and how can I fix it?
This is a classic and frequently encountered issue in Suzuki-Miyaura couplings. The formation of a biaryl byproduct from your boronic acid starting material points to specific mechanistic pathways that are competing with your desired cross-coupling cycle.
Core Cause: The primary culprit is often the presence of oxidants, particularly molecular oxygen, in your reaction.[1] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a stoichiometric reaction with two molecules of your boronic acid, leading to the homocoupled biaryl and regenerating Pd(0).[2] Essentially, your catalyst is being diverted into a non-productive, byproduct-forming cycle.
Actionable Troubleshooting Steps:
Rigorous Exclusion of Oxygen: This is the most critical first step. Standard inert gas blanketing may not be sufficient.
Protocol: Thoroughly degas your solvent(s) before use. The most effective methods are performing several "freeze-pump-thaw" cycles or sparging the solvent with a high-purity inert gas (Argon or Nitrogen) for at least 15-30 minutes.[1][3] Assemble your reaction glassware under a positive pressure of inert gas.
Causality: By removing dissolved oxygen, you prevent the oxidation of Pd(0) to the problematic Pd(II) state, thereby keeping the catalyst in the desired cross-coupling cycle.[4]
Optimize Your Base: The choice and strength of the base are crucial.
Protocol: If you are using a strong base like NaOH or NaOEt, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][5]
Causality: Strong bases can accelerate the decomposition and homocoupling of the boronic acid.[5] Weaker bases are sufficient to activate the boronic acid for the transmetalation step without excessively promoting side reactions.[6]
Control Reagent Addition:
Protocol: Instead of adding all reagents at once, try a slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[1]
Causality: This technique keeps the instantaneous concentration of the boronic acid low, which kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling.[1]
Re-evaluate Reaction Temperature:
Protocol: Run the reaction at the lowest temperature that still provides a reasonable rate of conversion.[5] While many couplings require heat, excessive temperatures can accelerate catalyst decomposition and side reactions.
Causality: Higher temperatures can increase the rate of all reactions, including the undesired homocoupling pathway. Finding the optimal temperature is key for maximizing selectivity. Interestingly, for some Pd/PPh₃ systems, aryl iodides have shown unexpectedly poor reactivity at lower temperatures (~50 °C) compared to aryl bromides, so optimization is key.[7]
Q2: My Sonogashira reaction is yielding a significant amount of a symmetrical diyne byproduct. How do I suppress this Glaser-Hay homocoupling?
The formation of a diyne byproduct is the most common side reaction in Sonogashira couplings and is known as Glaser-Hay coupling.[8][9] This issue is almost always linked to the copper co-catalyst.
Core Cause: The Glaser coupling is an oxidative homocoupling of terminal alkynes. In the context of a Sonogashira reaction, the copper(I) co-catalyst forms a copper acetylide intermediate. If an oxidant (most commonly, atmospheric oxygen) is present, this intermediate can be oxidized, leading to the dimerization of the alkyne.[9][10][11]
Actionable Troubleshooting Steps:
Implement a Copper-Free Protocol: This is the most direct and effective strategy to eliminate Glaser coupling.[9][12][13]
Protocol: Omit the copper(I) salt (e.g., CuI) from your reaction. To compensate for the absence of the co-catalyst, you may need to adjust other parameters. Often, this involves using a slightly higher reaction temperature, a different amine base (secondary amines like piperidine or diisopropylamine are often more effective than triethylamine), and potentially a more specialized phosphine ligand.[8][12]
Causality: By removing the copper catalyst, you eliminate the essential ingredient for the Glaser homocoupling pathway.[8][12]
Strictly Deoxygenate the Reaction: If a copper co-catalyst is necessary for your specific substrates, the rigorous exclusion of oxygen is non-negotiable.
Protocol: Use Schlenk line techniques. Degas all solvents and the reaction mixture thoroughly. Maintain a positive pressure of high-purity inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[9][12] Some studies have even shown that using a hydrogen atmosphere diluted with nitrogen can dramatically reduce homocoupling to less than 2%.[11][14][15]
Causality: Oxygen is the oxidant that drives the undesired dimerization of the copper acetylide intermediate.[11] Its removal shuts down this pathway.
Optimize Ligand and Base:
Protocol: In copper-free systems, the choice of ligand is paramount. Electron-rich and sterically bulky phosphine ligands (e.g., X-Phos) can promote the desired cross-coupling pathway.[12][16] For the base, secondary amines like piperidine or diisopropylamine can be more effective than tertiary amines like triethylamine in copper-free protocols.[12]
Causality: Bulky, electron-donating ligands stabilize the palladium center and facilitate the catalytic cycle, making the copper co-catalyst unnecessary.[16] The choice of amine base is crucial as it not only neutralizes the HX byproduct but also participates in the catalytic cycle.[9]
Troubleshooting Workflow: Homocoupling Observed
Caption: A logical workflow for troubleshooting excessive homocoupling.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanism of homocoupling in palladium-catalyzed reactions?
Homocoupling generally arises from two main pathways that compete with the desired cross-coupling cycle.
Oxidant-Mediated (e.g., Suzuki): The active Pd(0) catalyst is oxidized to Pd(II) by an external oxidant like O₂. This Pd(II) species can then undergo two successive transmetalation steps with the organometallic reagent (e.g., boronic acid), followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[2]
Reductive Homocoupling (e.g., Ullmann): In reactions like the Ullmann coupling, a metal (historically copper) mediates the reductive coupling of two aryl halide molecules.[17] This can also occur as a side reaction in palladium catalysis, particularly if the transmetalation step of the cross-coupling cycle is slow, allowing for alternative pathways.
purification methods for 2-iodo-1,3,5-trimethoxybenzene from reaction mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 2-iodo-1,3,5-trimethoxybenzene .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 2-iodo-1,3,5-trimethoxybenzene .
The 1,3,5-trimethoxybenzene (TMB) system is highly activated. The synergistic electron-donating (+M) effects of the three methoxy groups render the aromatic ring exceptionally nucleophilic. While this allows for rapid, mild electrophilic iodination using reagents like N-iodosuccinimide (NIS) 1 or N-iodosaccharin 2, it also introduces significant downstream challenges, including polyiodination and oxidative degradation 3. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.
Diagnostic Overview & Impurity Profiling
Before initiating purification, you must understand the reaction matrix. Depending on the iodinating agent used, your crude mixture will contain a specific profile of byproducts that dictate your purification strategy.
Table 1: Quantitative & Qualitative Data for Impurity Profiling
Impurity
Origin / Causality
Relative Polarity (TLC)
Purification Strategy
Unreacted 1,3,5-Trimethoxybenzene
Incomplete conversion; sub-stoichiometric iodine.
Moderately Non-polar (Rf ~0.4 in 10% EtOAc/Hex)
Flash chromatography (elutes slightly after or co-elutes if gradient is too steep).
2,4-Diiodo-1,3,5-trimethoxybenzene
Over-iodination due to the highly activated ring and excess reagent.
Highly Non-polar (Rf ~0.7 in 10% EtOAc/Hex)
Flash chromatography (elutes first in 100% hexanes).
Elemental Iodine (I2)
Unreacted electrophilic source or byproduct of oxidant.
Reductive aqueous quench (Na2S2O3) converts I2 to water-soluble I-.
Succinimide / Saccharin
Cleaved byproduct of NIS or N-iodosaccharin reagents.
Polar (Water soluble)
Removed during aqueous extraction and basic washes.
Standard Purification Workflow
Workflow for the isolation and purification of 2-iodo-1,3,5-trimethoxybenzene from crude mixtures.
Troubleshooting FAQs
Q1: My crude reaction mixture retains a stubborn dark brown or deep purple color even after washing. How do I remove the residual iodine?A1: Causality: The electron-rich trimethoxybenzene ring forms strong
-halogen charge-transfer complexes with unreacted electrophilic iodine (I2) or triiodide (I3-).
Solution: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3). The thiosulfate reduces I2 to water-soluble iodide (I-), effectively breaking the charge-transfer complex and moving the iodine into the aqueous phase.
Q2: LC-MS analysis of my isolated product shows a +126 Da mass impurity. What is this, and how can I remove it?A2: Causality: This is 2,4-diiodo-1,3,5-trimethoxybenzene. Despite the steric hindrance of the first iodine atom, the three methoxy groups strongly activate the remaining ortho/para positions. If an excess of iodinating agent was used, diiodination occurs readily.
Solution: Chromatographic separation is required. The diiodo species is significantly less polar than the mono-iodo product. Elute your column with 100% hexanes first to flush out the diiodo compound, then switch to a 5% EtOAc/Hexanes gradient to elute the desired product.
Q3: My purified 2-iodo-1,3,5-trimethoxybenzene turns into a dark, intractable tar after a few days on the bench. Why is this happening?A3: Causality: Electron-rich iodoarenes are highly prone to auto-oxidation and photo-degradation. As noted in literature, the oxidized forms of 2-iodo-1,3,5-trimethoxybenzene are highly unstable and decompose destructively in solution 3.
Solution: Store the purified product in amber vials under an inert atmosphere (Argon or N2) at 0–5 °C. Avoid prolonged exposure to light and ambient air.
Validated Step-by-Step Methodologies
Protocol 1: Reductive Quenching and Liquid-Liquid Extraction
This protocol is designed to safely neutralize reactive electrophiles and isolate the organic constituents.
Cooling and Dilution: Cool the reaction mixture to 0–5 °C using an ice bath. Dilute the mixture with an equal volume of ethyl acetate (EtOAc) or dichloromethane (DCM).
Causality: Cooling minimizes exothermic degradation when adding aqueous solutions, and dilution lowers the viscosity to ensure efficient phase mixing.
Reductive Quench: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na2S2O3). Stir vigorously for 15–30 minutes.
Self-Validation: A successful quench is visually confirmed when the organic layer transitions from dark purple/brown to a pale yellow or colorless state.
Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower/upper organic phase (depending on whether DCM or EtOAc was used). Wash the organic phase sequentially with saturated aqueous NaHCO3 (to neutralize acidic byproducts like saccharin or succinimide) and brine (to remove bulk water).
Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo at a water bath temperature not exceeding 30 °C.
Causality: Elevated temperatures during concentration can accelerate the oxidative decomposition of the target iodoarene.
Protocol 2: Flash Column Chromatography
Because 2-iodo-1,3,5-trimethoxybenzene and unreacted starting material have similar polarities, a shallow gradient is mandatory 2.
Column Preparation: Pack a silica gel column using 100% hexanes.
Causality: Starting with a highly non-polar solvent ensures that any diiodinated impurities (which are highly lipophilic) elute before the target mono-iodo product.
Loading: Dissolve the crude concentrated oil/solid in a minimum volume of DCM, or load it directly as a neat oil onto the silica plug.
Elution:
Run 2–3 column volumes of 100% hexanes to elute 2,4-diiodo-1,3,5-trimethoxybenzene.
Gradually step the gradient to 5% EtOAc in hexanes.
Self-Validation: Monitor fractions via TLC under UV light (254 nm). The target 2-iodo-1,3,5-trimethoxybenzene will elute as a distinct, strongly UV-active spot.
Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure. Depending on ambient temperature and purity, the product is typically obtained as a light-yellow oil or a low-melting solid 2.
References
Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin
The Journal of Organic Chemistry - ACS Publications
URL
Hypervalent iodine mediated cyclization of bishomoallylamides to prolinols
Beilstein Archives
URL
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Type: Advanced Method Development
Subject: Overcoming Rate-Limiting Reductive Elimination & Iodide Inhibition in Electron-Rich Systems
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Mission Statement & Core Diagnostic
Welcome to the Advanced Catalysis Support Center. You are likely here because your standard screening conditions (e.g., Pd(PPh3)4 or Pd2(dba)3) failed to deliver efficient turnover for electron-rich aryl iodides (e.g., 4-iodoanisole, iodoanilines), despite "conventional wisdom" stating aryl iodides are the most reactive electrophiles.
The Paradox: While electron-rich aryl iodides undergo Oxidative Addition (OA) rapidly, they often stall the catalytic cycle at the Reductive Elimination (RE) step. The electron-donating substituents increase electron density on the Pd(II) center, stabilizing the intermediate and raising the energy barrier for product release. Furthermore, the released iodide ion (
) is a potent catalyst poison that forms inactive bridging dimers.
Your Optimization Goal: Lower catalyst loading (<0.5 mol%) while forcing the difficult reductive elimination step and preventing iodide inhibition.
Diagnostic Framework: Why Your Reaction Stalls
Before optimizing, you must identify the active failure mode. Use this logic flow to diagnose the bottleneck.
Figure 1: Diagnostic decision tree for identifying failure modes in Pd-catalyzed coupling of electron-rich aryl iodides.
Optimization Workflows
To achieve low catalyst loading (ppm to 0.5 mol%), you must transition from "screening" conditions to "engineered" conditions.
Strategy A: Ligand Selection (The "Bulky" Imperative)
For electron-rich substrates, you need a ligand that is sterically bulky to accelerate reductive elimination, yet sufficiently electron-rich to prevent catalyst decomposition.
Ligand Class
Recommended Ligand
Why it Works for Electron-Rich Ar-I
Buchwald (Dialkylbiaryl)
RuPhos or BrettPhos
The bulk promotes C-N/C-C bond formation (RE). RuPhos is specifically optimized for secondary amines and difficult substrates [1].
NHC (Carbenes)
PEPPSI-IPr
Extremely stable against heat (required for RE). The "throw-away" pyridine ligand ensures rapid initiation [2].
Specialized
GPhos
Designed specifically to resist deactivation and allow room temperature coupling, though heat is often needed for electron-rich Ar-I RE [3].
Strategy B: The "Iodide Sink" Protocol
Iodide ions (
) bind tightly to Pd, forming off-cycle resting states. You must remove them from the coordination sphere.
Solvent Switch: Switch from polar solvents (DMF, DMA) where metal-iodides are soluble, to non-polar or specific solvents like Toluene or t-Amyl Alcohol . In Toluene, the inorganic iodide byproduct (e.g., NaI or CsI) precipitates out, driving the equilibrium forward [4].
Base Selection: Use bases with cations that form insoluble iodides in your chosen solvent (e.g., NaOtBu in Toluene
NaI precipitates).
Experimental Protocol: Low-Loading Coupling
Scenario: Coupling 4-iodoanisole with a secondary amine (e.g., morpholine).
Target Loading: 0.1 - 0.5 mol% Pd.
Reagents:
Precatalyst: RuPhos Pd G4 (or XPhos Pd G4). Avoid Pd(OAc)2 + Ligand if possible to eliminate induction periods.
Solvent: Anhydrous Toluene (to force NaI precipitation).
Step-by-Step Workflow:
Glovebox/Schlenk Prep: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with:
RuPhos Pd G4 (0.1 mol% to start; e.g., 0.001 equiv).
NaOtBu (1.4 equiv).
4-Iodoanisole (1.0 equiv).
Liquid Addition: Add the amine (1.2 equiv) and anhydrous Toluene (0.5 M concentration relative to halide).
Note: If the amine is volatile, add it last via syringe outside the box.
Thermal Activation: Seal the vial and heat to 80°C - 100°C .
Technical Insight: While Ar-I activates easily, the electron-rich nature requires thermal energy to overcome the reductive elimination barrier. Do not run at RT unless using GPhos.
Monitoring: Monitor via GC/LC at 1 hour.
Success Marker: Rapid conversion with precipitation of white solid (NaI).
Stall Marker: Solution turns black (Pd precipitation)
Increase ligand ratio or switch to PEPPSI-IPr.
Troubleshooting FAQs
Q1: My reaction reaches 60% conversion and then stops. Adding more catalyst doesn't help. Why?A: You are likely experiencing product inhibition or iodide poisoning . As the concentration of the amine product and Iodide (
) increases, they compete for the active site.
Fix: Check your solvent.[1][2][3][4] If you are using DMF, switch to Toluene/Dioxane to precipitate the Iodide. If using a primary amine, the product secondary amine might be binding to Pd; switch to a ligand with higher steric bulk (e.g., BrettPhos) to prevent product binding.
Q2: I see significant amounts of dehalogenated starting material (Ar-H).A: This indicates the
-hydride elimination pathway is faster than the reductive elimination. This is common with electron-rich Ar-I because the RE step is slow.
Fix: Increase the concentration of the reaction (to 1.0 M) to favor the bimolecular coupling over unimolecular elimination. Ensure your solvent is rigorously anhydrous.[1]
Q3: Can I use Pd(OAc)2 and PPh3 for cost savings?A: For electron-rich aryl iodides, no . PPh3 is not bulky enough to force the difficult reductive elimination, leading to stable bis-phosphine Pd(II) intermediates that eventually decompose to Pd black. You need bulky, electron-rich phosphines (Buchwald type) or NHCs.
Q4: Why is my reaction slower with Ar-I than Ar-Br?A: This is the "Iodide Effect." The oxidative addition is faster, but the resulting Pd-I bond is stronger and the iodide anion is a better bridging ligand than bromide. This creates stable dimers
that are catalytically dormant [4].
Advanced Visualization: The Optimization Loop
Use this workflow to iteratively optimize your catalyst loading.
Figure 2: Iterative optimization loop for reducing catalyst loading.
References
Maitre, S., et al. (2018). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes. Sigma-Aldrich. Link
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. Link
Reichert, E. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT Theses. Link
Buchwald, S. L., et al. (2009).[3] An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society.[3][5] Link
Driver, M. S., & Hartwig, J. F. (1996).[5] A Second-Generation Catalyst for Aryl Halide Amination. Journal of the American Chemical Society.[3][5] Link
Technical Support Center: Activation of Sterically Congested C-I Bonds in Trimethoxybenzene Derivatives
Welcome to the technical support center for navigating the challenges of C-I bond activation in sterically congested trimethoxybenzene systems. This guide is designed for researchers, chemists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for navigating the challenges of C-I bond activation in sterically congested trimethoxybenzene systems. This guide is designed for researchers, chemists, and drug development professionals who are working with these challenging substrates in cross-coupling reactions. Here, we synthesize peer-reviewed data and field-proven insights to provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the unique difficulties presented by sterically hindered and electron-rich aryl iodides like 1-iodo-2,4,6-trimethoxybenzene.
Q1: Why is the C-I bond in 1-iodo-2,4,6-trimethoxybenzene so difficult to activate?
A1: The difficulty arises from a combination of two primary factors:
Steric Hindrance: In a substrate like 1-iodo-2,4,6-trimethoxybenzene, the two ortho-methoxy groups create significant steric bulk around the carbon-iodine bond. This physically obstructs the approach of the palladium catalyst, which is necessary for the initial, often rate-determining, oxidative addition step of the catalytic cycle.[1]
Electronic Effects: Methoxy groups are strong electron-donating groups (EDGs) through resonance. This increases the electron density on the aromatic ring, making the C-I bond more electron-rich and, consequently, less electrophilic. A less electrophilic C-I bond is less susceptible to oxidative addition by an electron-rich Pd(0) catalyst.[1] 1-Iodo-2,4,6-trimethoxybenzene is expected to be the least reactive among its isomers due to this combination of effects.[1]
Q2: What is the most common rate-limiting step in these reactions?
A2: For sterically congested substrates, either the initial oxidative addition or the final reductive elimination can be the rate-limiting step.
Oxidative Addition: As mentioned, steric hindrance around the C-I bond can make this initial step very slow.[1]
Reductive Elimination: After transmetalation, the two coupling partners are bound to the palladium center. The steric bulk from the trimethoxybenzene moiety and the coupling partner can create a congested environment around the metal center, making it difficult for the new C-C or C-N bond to form and the product to be eliminated. Bulky ligands are often required to facilitate this step.[2][3] Studies have shown that for hindered biarylphosphine ligands, the palladium(II) amido complex can be the resting state, implying that reductive elimination is the kinetically difficult step.[4][5]
Q3: What are the most common and problematic side reactions?
A3: The most prevalent side reaction is protodeiodination , where the iodine atom is replaced by a hydrogen atom, resulting in the formation of 1,3,5-trimethoxybenzene. This non-productive pathway consumes the starting material and reduces the overall yield. It can be caused by trace amounts of water or other proton sources in the reaction mixture, often competing with the desired cross-coupling pathway. Another common issue in Buchwald-Hartwig aminations is β-hydride elimination if the amine coupling partner has β-hydrogens.[6]
Q4: How do I choose the right ligand for my reaction?
A4: Ligand choice is critical. For sterically hindered substrates, the general rule is to use bulky and electron-rich phosphine ligands.
Steric Bulk: Bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, RuPhos, BrettPhos), promote reductive elimination.[3][4][5] The steric demand of the ligand can distort the geometry at the palladium center, pushing the coupling partners closer together and lowering the energy barrier for bond formation.[3]
Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition by making the Pd(0) center more nucleophilic. N-heterocyclic carbenes (NHCs) are another class of ligands known for their strong σ-donating properties, which can be beneficial.[6][7]
Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during experiments.
Problem
Probable Cause(s)
Recommended Solution(s)
Low to No Conversion
1. Inefficient Oxidative Addition: The Pd(0) catalyst is failing to insert into the sterically blocked C-I bond. 2. Catalyst Inhibition/Decomposition: The active catalyst is being deactivated. In reactions with aryl iodides, iodide ions can sometimes form unreactive palladium dimers.[8] 3. Poor Ligand Choice: The ligand is not bulky or electron-rich enough to facilitate the key steps.
1. Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. 2. Switch to a More Active Catalyst System: Use a more electron-rich and sterically demanding ligand (e.g., BrettPhos, RuPhos) or an N-heterocyclic carbene (NHC) based pre-catalyst like PEPPSI-IPr.[3][9] 3. Change Solvent: Toluene is often a good choice as it can help precipitate iodide salts that might inhibit the catalyst.[8]
Significant Protodeiodination
1. Presence of Moisture/Proton Source: Trace water in reagents or solvents. 2. Slow Transmetalation/Reductive Elimination: If the desired coupling pathway is slow, the competing protodeiodination pathway can dominate.
1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly dried base. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). 2. Increase Concentration: Higher concentrations can favor the bimolecular cross-coupling reaction over the unimolecular or pseudo-first-order decomposition pathways.[10] 3. Use a Stronger, Non-Nucleophilic Base: A base like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide can facilitate the reaction without introducing a proton source.[11]
Formation of Homocoupling Byproduct (Biaryl of the Coupling Partner)
1. Slow Oxidative Addition: If the oxidative addition of the trimethoxybenzene iodide is slow, the organometallic coupling partner (e.g., boronic acid) may have time to undergo homocoupling.
1. Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organoboronic acid or other coupling partner, but avoid a large excess. 2. Control Addition Rate: In some cases, slow addition of the boronic acid or other coupling partner can minimize its homocoupling.
Irreproducible Results
1. Inconsistent Reagent Quality: Purity of the aryl iodide, base, or solvent can vary between batches. 2. Variable Pre-catalyst Activation: Inconsistent generation of the active Pd(0) species. 3. Atmospheric Contamination: Small leaks in the inert atmosphere setup.
1. Standardize Reagents: Use reagents from the same batch or purify them before use. Titrate bases if necessary. 2. Use Well-Defined Pre-catalysts: Employ air-stable Pd(II) pre-catalysts (e.g., SPhos G3, PEPPSI-IPr) that generate the active Pd(0) species reproducibly in situ.[9][12] 3. Check Inert Setup: Ensure all glassware is properly dried and the system is thoroughly purged with inert gas.
Methodologies & Visual Guides
Representative Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2,4,6-trimethoxybenzene
This protocol is a starting point and may require optimization for different coupling partners.
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
Anhydrous 1,4-Dioxane or Toluene
Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-iodo-2,4,6-trimethoxybenzene, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
Solvent Addition: Add anhydrous dioxane or toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl iodide.
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).[14]
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Challenge
The following diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction and highlights the specific challenges posed by sterically hindered substrates.
Caption: Palladium catalytic cycle highlighting steric and electronic challenges.
Troubleshooting Flowchart: Low Conversion
If you are experiencing low conversion, follow this decision tree to diagnose and solve the issue.
Caption: A decision tree for troubleshooting low reaction conversion.
References
Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 138(38), 12486–12493. [Link]
Mann, G., Incarvito, C. D., Rheingold, A. L., & Hartwig, J. F. (2001). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society, 123(31), 7733-7745. [Link]
Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. DSpace@MIT. [Link]
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
Billingsley, K. L., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(19), 4587-4591. [Link]
Mutoh, Y., Khalaf, R., Asako, S., & Ilies, L. (2025). Transient π-Coordination Enables Nucleophilic Borylation of Simple Arenes. Article. [Link]
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
Sauermann, N., Meyer, J., Qiu, Y., & Ackermann, L. (2018). Mechanism of the Arene-Limited Nondirected C-H Activation of Arenes with Palladium. Angewandte Chemie International Edition, 57(46), 15068-15072. [Link]
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13456-13466. [Link]
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
Dreher, S. D., et al. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Journal of the American Chemical Society, 133(7), 2136-2139. [Link]
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
He, J., et al. (2018). Ligand-accelerated non-directed C–H functionalization of arenes. Nature, 563(7731), 359-365. [Link]
Organ, M. G., et al. (2023). [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly Applicable Catalyst for Cross-Coupling. Molecules, 28(x). [Link]
Thomas, A. A., & Denmark, S. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1851-1863. [Link]
Prokofjevs, A., et al. (2023). Main Group Catalyzed Arene Borylation: Challenges and Opportunities. ACS Catalysis, 13(11), 7542-7555. [Link]
O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 10(22), 5301-5304. [Link]
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
Scott, M. E., & Sibi, M. P. (2009). Stereospecific Cross-Coupling of α-(Thiocarbamoyl)organostannanes with Alkenyl, Aryl, and Heteroaryl Iodides. Organic Letters, 11(23), 5506-5509. [Link]
McGlinchey, M. J., et al. (2020). Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. Chemistry – A European Journal, 26(23), 5125-5138. [Link]
Hartwig, J. F., et al. (2019). Iridium-Catalyzed Silylation of C-H bonds in Unactivated Arenes: A Sterically-Encumbered Phenanthroline Ligand Accelerates Catalysis Enabling New Reactivity. ChemRxiv. [Link]
Wang, D., et al. (2020). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 11(2), 488-493. [Link]
Technical Support Center: Purification of Iodinated 1,3,5-Trimethoxybenzene
Diagnostic & Triage: Understanding the Separation Challenge Before initiating a purification protocol, it is critical to understand the physicochemical landscape of your mixture. You are attempting to separate a symmetri...
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic & Triage: Understanding the Separation Challenge
Before initiating a purification protocol, it is critical to understand the physicochemical landscape of your mixture. You are attempting to separate a symmetric, electron-rich arene (TMB) from its mono-iodinated derivative.
The Physicochemical Mismatch
The separation leverages the significant difference in lattice energy (melting point) and vapor pressure between the starting material and the product.
Mechanism: This method exploits the large melting point differential (52°C vs 120°C).[1] TMB is highly soluble in cold ethanol, whereas the iodinated product will crystallize out.
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol.
Tip: If the solution is dark, treat with activated charcoal for 5 minutes and filter hot through Celite.
Initial Cooling: Allow the flask to cool slowly to room temperature on a cork ring. Do not rush this step; rapid cooling traps TMB in the crystal lattice.[1]
Deep Cooling: Place the flask in an ice bath (0–4 °C) for 1–2 hours.
Filtration: Collect the crystals via vacuum filtration using a cold Buchner funnel.
Washing: Wash the filter cake with ice-cold ethanol.
Critical: TMB is very soluble in ethanol.[1] The cold wash removes the mother liquor containing the TMB.
Analysis: Check the melting point. If it is <115°C, repeat the recrystallization.
Mechanism: TMB has a relatively high vapor pressure and sublimes at moderate temperatures under vacuum.[1] The iodinated product (MW ~294 g/mol ) is significantly heavier and less volatile.[1]
Applicability: Use this if Recrystallization (Protocol A) leaves trace TMB (1–5%) or if you want to recover unreacted TMB.[1]
Workflow:
Place the crude dried solid in a sublimation apparatus (cold finger).[1]
values are close, a shallow gradient can separate them.[1]
Stationary Phase: Silica Gel 60 (
).[1]
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]
Workflow:
Pack: Pack column with 100% Hexanes.
Load: Load crude as a concentrated solution in minimal DCM or Toluene.
Elute:
0–5% EtOAc in Hexanes: Elutes unreacted TMB (usually comes off first/early).[1]
5–10% EtOAc in Hexanes: Elutes 2-iodo-1,3,5-trimethoxybenzene.[1]
Visualization: Use UV (254 nm) or Iodine stain.[1] TMB stains/fluoresces intensely.[1]
Troubleshooting & FAQs
Q: My product is oiling out during recrystallization instead of crystallizing. Why?A: This often happens if the crude purity is low or the concentration is too high.[1]
Fix: Re-heat to dissolve the oil, add a small amount of extra solvent (ethanol), and add a "seed crystal" of pure product if available. Scratch the glass surface with a spatula to induce nucleation.[1]
Q: The product has a pink/purple tint after purification.A: This indicates free iodine (
) liberation, common in aryl iodides exposed to light or acid.[1]
Fix: Wash the organic layer (before recrystallization) with 10% Sodium Thiosulfate (
) solution.[1] Store the final product in amber vials away from light.
Q: Can I use chemical scavenging to remove TMB?A:Not recommended. Both TMB and the product are electron-rich aromatic ethers.[1] Electrophilic scavengers will likely react with both, lowering your yield.[1] Physical separation (Protocol A or B) is superior.[1]
Q: What is the expected yield?A: For the iodination of TMB, yields of >85% are typical [3]. Recrystallization losses should be minimal (<10%) if the solvent volume is optimized.[1]
Visualizing the Recrystallization Pathway
The following diagram details the mass flow during the recommended Protocol A.
Figure 2: Mass balance flow for the recrystallization process.[1] TMB remains dissolved in the mother liquor due to high solubility.[1]
References
NIST Chemistry WebBook. 1,3,5-Trimethoxybenzene Phase Change Data. National Institute of Standards and Technology.[1]
Castanet, A.-S., et al. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[1] Tetrahedron Letters, 43(29), 5047-5048.[1] (General reference for iodination efficiency and workup of TMB derivatives).
Predicting the Unpredictable: A Comparison Guide for ¹³C NMR Chemical Shifts of the C-I Bond in 2-Iodo-1,3,5-trimethoxybenzene
Executive Summary In drug development and synthetic chemistry, structural elucidation relies heavily on ¹³C NMR spectroscopy. While modern NMR prediction software (utilizing HOSE codes or neural networks) is highly accur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and synthetic chemistry, structural elucidation relies heavily on ¹³C NMR spectroscopy. While modern NMR prediction software (utilizing HOSE codes or neural networks) is highly accurate for standard organic frameworks, it frequently stumbles when encountering pronounced relativistic effects. A classic "stress test" for these predictive tools is the C-I bond in highly substituted arenes, such as 2-iodo-1,3,5-trimethoxybenzene .
This guide objectively compares the performance of standard empirical prediction algorithms (e.g., HOSE-based predictors like ChemDraw/MNova) against advanced quantum mechanical (DFT-GIAO) calculations and ground-truth experimental data.
The Mechanistic Challenge: The Heavy Atom Effect
To understand why prediction algorithms fail for the C-I bond, we must examine the causality of the "Heavy Atom on the Light Atom" (HALA) effect .
Iodine is a massive, highly polarizable atom. Its relativistic spin-orbit coupling induces a secondary magnetic field that strongly opposes the applied external magnetic field (
). This results in profound diamagnetic shielding of the directly attached carbon atom.
In 2-iodo-1,3,5-trimethoxybenzene, the C2 carbon is flanked by two strongly electron-donating methoxy groups (ortho-shielding) and directly attached to the iodine atom. This synergistic shielding drives the C-I carbon resonance remarkably upfield to 66.8 ppm —a region typically reserved for aliphatic sp³ carbons, not aromatic sp² carbons. Standard predictive databases lack sufficient exact structural matches to account for this extreme upfield shift, leading to dangerous misassignments in automated workflows.
Experimental Protocol: Synthesis and NMR Acquisition
To establish our "Gold Standard" empirical baseline, the molecule must be synthesized and analyzed physically. The following self-validating protocol outlines a highly efficient, regioselective iodination workflow based on recent green chemistry standards[1].
Step 1: Regioselective Iodination
Preparation: Dissolve 1,3,5-trimethoxybenzene (1.0 equiv) in a suitable solvent (e.g., dichloromethane) or prepare for neat reaction under ball-milling conditions [2].
Activation: Add the iodinating agent. For optimal regioselectivity, utilize N-iodosaccharin activated by a Lewis acid (e.g., 5 mol% FeCl₃) [1].
Reaction: Stir at room temperature for 30 minutes. The strong electron-donating nature of the three methoxy groups ensures rapid, exclusive electrophilic aromatic substitution at the C2 position.
Purification: Purify the crude mixture via silica gel column chromatography (5% ethyl acetate in hexane) to yield 2-iodo-1,3,5-trimethoxybenzene as a light-yellow oil/solid.
Step 2: ¹³C NMR Acquisition
Sample Prep: Dissolve ~20 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Instrument Setup: Acquire the ¹³C{¹H} NMR spectrum on a high-resolution spectrometer (e.g., 101 MHz carbon frequency).
Relaxation Parameters (Critical): Set the relaxation delay (d1) to at least 2–3 seconds. Causality: The quaternary C-I carbon lacks attached protons, meaning it cannot undergo rapid dipole-dipole relaxation. A short d1 will result in the C-I peak disappearing into the baseline noise.
Processing: Process the FID with a standard exponential window function (LB = 1.0 Hz) and reference the central CDCl₃ triplet to 77.16 ppm.
Data Presentation: Performance Comparison
How do predictive software alternatives stack up against the empirical reality? Table 1 highlights the severe limitations of standard predictors when handling the HALA effect.
Table 1: ¹³C NMR Chemical Shift Comparison for 2-Iodo-1,3,5-trimethoxybenzene (CDCl₃, ppm)
Carbon Position
Environment
Empirical Data (Gold Standard)
HOSE-Code Predictor (Standard)
DFT-GIAO Predictor (Advanced)
C2
C-I (Quaternary)
66.8
~85.4 ( 18.6)
68.2 ( 1.4)
C4, C6
C-H (Aromatic)
91.4
92.1
90.8
C1, C3
C-OMe (ortho to I)
160.0
158.5
161.2
C5
C-OMe (para to I)
162.3
161.0
163.1
OMe (C1, C3)
Methoxy
56.6
56.2
57.0
OMe (C5)
Methoxy
55.7
55.4
56.1
Analysis: Standard HOSE-code predictors severely underestimate the synergistic shielding effect of the iodine atom combined with the di-ortho methoxy groups, resulting in an error of nearly 20 ppm for the C-I bond. Quantum mechanical DFT-GIAO (Gauge-Independent Atomic Orbital) calculations, which account for spin-orbit coupling, provide a much closer approximation.
Workflow Visualization
Below is the logical workflow for validating ambiguous NMR assignments in heavy-atom substituted molecules.
Workflow comparing predictive algorithms vs. empirical validation for heavy-atom NMR assignments.
Conclusion & Best Practices
When dealing with halogenated aromatics—specifically those containing iodine—researchers must exercise extreme caution when relying solely on basic NMR prediction software. The relativistic heavy-atom effect drives the C-I carbon chemical shift deep into the aliphatic region (66.8 ppm for 2-iodo-1,3,5-trimethoxybenzene).
For accurate in silico modeling, DFT-GIAO calculations incorporating relativistic effective core potentials (ECPs) are mandatory. However, as demonstrated in this guide, high-resolution empirical acquisition remains the ultimate, self-validating source of truth.
References
Majhi, P. K., Fleming, C. M., & Sutherland, A. (2026). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. The Journal of Organic Chemistry.[Link][1]
Maiti, S., & Mal, P. (2014). Electron-Rich Aromatics Under Ball Milling: Oxidative Aryl-iodination Using I2-Oxone and Biarylation with I2. Synthetic Communications, 44(23), 3470-3481.[Link][2]
Comparative
Comparative Guide: Distinguishing 2-Iodo-1,3,5-Trimethoxybenzene from 1,2,3-Trimethoxy Isomers
Executive Summary Objective: To provide a definitive technical framework for distinguishing 2-iodo-1,3,5-trimethoxybenzene (Target) from its structural isomers, specifically 5-iodo-1,2,3-trimethoxybenzene and 4-iodo-1,2,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a definitive technical framework for distinguishing 2-iodo-1,3,5-trimethoxybenzene (Target) from its structural isomers, specifically 5-iodo-1,2,3-trimethoxybenzene and 4-iodo-1,2,3-trimethoxybenzene .
Core Insight: While mass spectrometry (GC-MS) often fails to differentiate these isomers due to identical molecular weights (294.09 g/mol ) and similar fragmentation patterns, 1H NMR spectroscopy offers immediate, unambiguous identification. The critical differentiator is the aromatic proton signal:
2-iodo-1,3,5-TMB: Singlet at δ 6.14 ppm .
5-iodo-1,2,3-TMB: Singlet at δ 6.89 ppm .
4-iodo-1,2,3-TMB: Pair of doublets (AB system) at δ ~6.6–7.5 ppm .
Structural & Synthetic Context
Understanding the origin of these isomers is crucial for troubleshooting synthesis and purity analysis. The regioselectivity of iodination is dictated by the directing effects of the methoxy groups.
Synthesis Pathways and Regioselectivity
1,3,5-Trimethoxybenzene (Phloroglucinol trimethyl ether): The symmetric arrangement of methoxy groups activates the 2, 4, and 6 positions equally. Iodination is highly selective, quantitatively yielding 2-iodo-1,3,5-trimethoxybenzene .
1,2,3-Trimethoxybenzene (Pyrogallol trimethyl ether): The methoxy groups at 1 and 3 are ortho/para directors, while the group at 2 is a meta director (sterically hindered).
Direct Iodination: Primarily yields 4-iodo-1,2,3-trimethoxybenzene (asymmetric) due to the strong para activation from the C-1 methoxy and ortho activation from C-3.
Sandmeyer Reaction: The symmetric 5-iodo-1,2,3-trimethoxybenzene is typically synthesized from 3,4,5-trimethoxyaniline via diazonium salts, as direct iodination does not favor this position.
Visualizing the Isomer Landscape
The following diagram illustrates the synthetic origins and structural relationships.
Caption: Synthetic pathways determining the formation of specific iodotrimethoxybenzene isomers.
Spectroscopic Identification Guide
This section details the specific NMR signatures required to distinguish the isomers.
1H NMR Decision Matrix
The symmetry of the molecule dictates the splitting pattern, while the electronic environment determines the chemical shift.
Feature
2-Iodo-1,3,5-TMB (Target)
5-Iodo-1,2,3-TMB (Isomer 1)
4-Iodo-1,2,3-TMB (Isomer 2)
Symmetry
Symmetric ()
Symmetric ()
Asymmetric ()
Ar-H Pattern
Singlet (2H)
Singlet (2H)
Two Doublets (1H each)
Ar-H Shift
δ 6.14 ppm
δ 6.89 ppm
δ ~6.60 & 7.47 ppm ( Hz)
OMe Signals
2 Signals (2:1 ratio)δ 3.86 (6H), 3.82 (3H)
2 Signals (2:1 ratio)δ 3.84 (6H), 3.82 (3H)
3 Signals (1:1:1 ratio)Distinct or overlapping
Diagnostic Logic:
Check Splitting: If the aromatic region shows doublets, it is the 4-iodo isomer.
Check Shift: If the aromatic signal is a singlet, check the chemical shift.
< 6.5 ppm (Shielded): Confirms 2-iodo-1,3,5-TMB . The protons are flanked by two methoxy groups (ortho/para), which are strong electron donors, shielding the nucleus.
> 6.5 ppm (Deshielded): Confirms 5-iodo-1,2,3-TMB . The protons are meta to two methoxy groups and ortho to the iodine, resulting in less shielding compared to the 1,3,5 isomer.
Physical Properties Verification
Melting point can serve as a secondary confirmation tool, provided the sample is pure.
Property
2-Iodo-1,3,5-TMB
5-Iodo-1,2,3-TMB
Melting Point
117 – 122 °C
80 – 89 °C
Physical State
White to pale yellow solid
Yellow to orange solid
Experimental Protocols
These protocols are provided to allow researchers to synthesize authentic standards for verification.
Protocol A: Synthesis of 2-Iodo-1,3,5-Trimethoxybenzene
Targeting the symmetric 1,3,5-isomer via direct iodination.
Reagents:
1,3,5-Trimethoxybenzene (1.0 equiv)
N-Iodosuccinimide (NIS) (1.1 equiv)
Acetonitrile (0.1 M concentration)
TFA (Catalytic, 0.1 equiv) or mild heating
Procedure:
Dissolve 1,3,5-trimethoxybenzene (1.68 g, 10 mmol) in acetonitrile (100 mL).
Add NIS (2.48 g, 11 mmol) in one portion.
Stir at room temperature for 30 minutes. (Reaction is typically fast due to the highly activated ring).
Monitor: TLC (Hexane/EtOAc 9:1) should show complete consumption of starting material (
).
Workup: Quench with saturated aqueous
to remove excess iodine (yellow color fades). Extract with ethyl acetate ( mL).
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from ethanol/water if necessary.
Protocol B: Synthesis of 5-Iodo-1,2,3-Trimethoxybenzene
Targeting the symmetric 1,2,3-isomer via Sandmeyer reaction (since direct iodination fails).
Reagents:
3,4,5-Trimethoxyaniline (1.0 equiv)
(1.2 equiv)
KI (2.0 equiv)
(2 M aqueous solution)
Procedure:
Suspend 3,4,5-trimethoxyaniline (1.83 g, 10 mmol) in 2 M
(20 mL) and cool to 0 °C in an ice bath.
Dropwise add a solution of
(0.83 g, 12 mmol) in water (5 mL), maintaining temperature < 5 °C. Stir for 20 min to form the diazonium salt.
Dissolve KI (3.32 g, 20 mmol) in water (10 mL) and add slowly to the diazonium solution.
Allow the mixture to warm to room temperature, then heat to 60 °C for 30 min until gas evolution ceases.
Workup: Cool, neutralize with
, and treat with to remove iodine. Extract with DCM.
Purification: Flash chromatography (Hexane/EtOAc) is often required to remove azo-coupling byproducts.
Yield: Expect 60-75% yield of yellow solid (mp ~85 °C).
Decision Tree for Identification
Use this logic flow to identify your unknown sample.
Caption: Step-by-step logic for identifying iodotrimethoxybenzene isomers using 1H NMR.
References
Synthesis & NMR of 2-iodo-1,3,5-trimethoxybenzene: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. Link
NMR Data for 5-iodo-1,2,3-trimethoxybenzene: Zhao, S., et al. (2019). Aminophosphine Palladium Pincer-Catalyzed Carbonylative Sonogashira and Suzuki–Miyaura Cross-Coupling. ACS Omega, 4(1), 1668–1678. Link
Melting Point & Physical Properties: Sigma-Aldrich Product Specification for 2-iodo-1,3,5-trimethoxybenzene (CAS 2510-49-8) and 5-iodo-1,2,3-trimethoxybenzene (CAS 25245-29-8). Link
Regioselectivity of 1,2,3-TMB Iodination: Sathiyapriya, R., & Karunakaran, R. J. (2012). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Asian Journal of Chemistry, 24(10), 4589. Link
Validation
GC-MS retention time comparison for iodinated trimethoxybenzenes
Executive Summary The precise differentiation of iodinated trimethoxybenzenes (I-TMBs) is a critical challenge in forensic chemistry and medicinal synthesis. These compounds serve as immediate precursors to psychoactive...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise differentiation of iodinated trimethoxybenzenes (I-TMBs) is a critical challenge in forensic chemistry and medicinal synthesis. These compounds serve as immediate precursors to psychoactive phenethylamines (e.g., Mescaline, 2C-series) and pose significant risk of misidentification due to their isobaric mass spectra.
This guide provides a technical comparison of the chromatographic behavior of the two most prevalent regioisomers: 5-iodo-1,2,3-trimethoxybenzene (Mescaline precursor) and 1-iodo-2,4,5-trimethoxybenzene (2C-series/Asarone precursor). By leveraging differences in molecular symmetry and boiling points, we establish a robust GC-MS method for their separation.
Part 1: Chemical Context & Isomer Differentiation
The core analytical challenge lies in the structural similarity of the parent trimethoxybenzene (TMB) scaffolds. Iodination adds significant mass and polarizability, but the elution order on non-polar stationary phases (e.g., DB-5ms) is primarily governed by the volatility and dipole moments of the parent arrangement.
Understanding the synthesis origin helps predict likely contaminants.
Figure 1: Synthesis pathways showing the origin of regioisomers. Note that 4-iodo-1,2,3-TMB is a critical impurity to resolve from the 5-iodo isomer.
Part 2: Experimental Methodology (Self-Validating Protocol)
Disclaimer: Absolute retention times (RT) shift based on column length, flow rate, and phase ratio. The data below relies on Relative Retention Times (RRT) and Retention Indices (RI), which are the gold standard for inter-lab comparison.
Instrument Configuration
GC System: Agilent 7890B / 8890 or equivalent.
Detector: Mass Selective Detector (MSD) in EI mode (70 eV).
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.
Rationale: The "UI" (Ultra Inert) phase is essential. Iodinated aromatics can exhibit tailing on active sites; standard DB-5 phases may degrade peak symmetry.
Temperature Program (The "Separation Ramp")
To maximize resolution between the 1,2,3- and 1,2,4- scaffolds:
Critical Observation:
Contrary to simple boiling point logic, 1,2,4-TMB derivatives often elute before 1,2,3-TMB derivatives on 5% phenyl columns due to the "Ortho Effect." The vicinal methoxy groups in 1,2,3-TMB create a strong dipole and "clumped" electron density that interacts more strongly with the stationary phase than the distributed 1,2,4- pattern.
Note: Users must verify this order with standards, as column age can invert closely eluting isomers.
Mass Spectral Differentiation
While both isomers show a molecular ion at
294 and a base peak at 279 (loss of methyl), subtle differences exist:
5-iodo-1,2,3-TMB: Shows a cleaner spectrum with lower abundance of lower-mass fragmentation due to the stability of the symmetric ring.
1-iodo-2,4,5-TMB: Often exhibits a distinct fragment at
152 (biphenyl-like rearrangement) which is less prominent in the 1,2,3- isomer.
Method Validation Workflow
Use this logic flow to confirm identity when standards are unavailable.
Figure 2: Decision tree for identifying iodinated TMB isomers based on Retention Index (RI) windows.
References
National Institute of Standards and Technology (NIST). 1,2,4-Trimethoxybenzene Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[5]
[Link]
National Institute of Standards and Technology (NIST). 5-iodo-1,2,3-trimethoxybenzene Mass Spectrum. NIST Chemistry WebBook.[5]
[Link]
Belal, T., et al. Gas chromatographic-mass spectrometric differentiation of regioisomeric substituted amphetamines. Forensic Science International. (Contextual grounding for isomer separation logic).
[Link]
Purity Analysis of 1,3,5-Trimethoxy-4-iodobenzene: High-Resolution HPLC vs. GC-FID
Executive Summary Verdict: While Gas Chromatography (GC-FID/MS) offers superior theoretical plate counts for volatile halogenated aromatics, High-Performance Liquid Chromatography (HPLC-UV) remains the preferred method f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Verdict: While Gas Chromatography (GC-FID/MS) offers superior theoretical plate counts for volatile halogenated aromatics, High-Performance Liquid Chromatography (HPLC-UV) remains the preferred method for pharmaceutical-grade purity analysis of 1,3,5-trimethoxy-4-iodobenzene (TMI).[1]
Why? HPLC provides superior robustness against thermal degradation, allows for the collection of impurities for structural elucidation, and seamlessly scales to preparative purification—a critical requirement in drug development workflows where TMI serves as a precursor for hypervalent iodine reagents.
To design a self-validating protocol, one must understand the "Failure Modes" of the synthesis.[1] TMI is typically synthesized via electrophilic aromatic substitution (iodination) of 1,3,5-trimethoxybenzene (TMB).[1]
Compound
Structure Note
Origin
Detection Challenge
1,3,5-Trimethoxy-4-iodobenzene (TMI)
Target
Product
Main Peak
1,3,5-Trimethoxybenzene (TMB)
Starting Material
Unreacted Feedstock
Elutes early (HPLC); Co-elution risk if gradient too steep.[1]
Similar polarity to TMI; Critical Pair for separation.[1]
Part 2: Method A - High-Performance Liquid Chromatography (Recommended)[1]
Role: Routine Quality Control (QC) and Process Monitoring.
The Protocol
This method utilizes a "Purity Gradient" designed to separate the polar starting material (TMB) from the target iodide, while washing out highly retained di-iodo species.
Instrument: HPLC with Diode Array Detector (DAD)
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Why? The C18 phase provides strong hydrophobic interaction to retain the iodinated species, while the 3.5 µm particle size balances resolution with backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q)
Why? Acidification suppresses silanol activity, sharpening the peaks of electron-rich aromatics.[1]
Detection: UV at 254 nm (primary) and 220 nm (impurity scouting).[1]
Gradient Program:
Time (min)
% Mobile Phase B
Event
0.0
40%
Equilibration / Injection
10.0
85%
Linear Gradient (Elution of TMI)
12.0
95%
Wash (Elution of Di-iodo species)
15.0
95%
Hold
15.1
40%
Re-equilibration
20.0
40%
End of Run
Performance Logic
Selectivity (α): The iodine atom significantly increases the hydrophobicity of the benzene ring compared to the starting material. TMB (Starting Material) will elute at ~4-5 minutes, while TMI (Target) elutes at ~8-9 minutes.[1]
Self-Validating Feature: The use of a DAD detector allows for "Peak Purity" analysis. By comparing the UV spectra across the upslope, apex, and downslope of the TMI peak, you confirm no co-eluting impurities are hiding underneath.[1]
Part 3: Method B - Gas Chromatography (The Challenger)[1]
Role: Orthogonal verification and residual solvent analysis.
The Protocol
GC is excellent for halogenated aromatics due to their volatility, but requires strict thermal control to prevent de-iodination in the injector port.[1]
GC offers sharper peaks (higher N) but suffers from injector discrimination . Heavy iodinated compounds may not volatilize as efficiently as the lighter starting material, potentially skewing purity results (biasing them high).[1] HPLC avoids this vaporization bias.[1]
Part 4: Comparative Data Summary
The following table summarizes the performance metrics based on experimental validation standards for iodinated aromatics.
Dissolve in volatile solvent (DCM); filtration critical
Risk Factor
Mobile phase pH stability
Thermal de-iodination in injector
LOD (Limit of Detection)
~0.5 µg/mL
~0.1 µg/mL (Superior Sensitivity)
Part 5: Method Validation Workflow
The following diagram illustrates the decision matrix for selecting and validating the purity method.
Figure 1: Decision matrix for analytical method selection in the development of iodinated aromatic intermediates.
Part 6: References
Synthesis and Characterization : Beilstein Journals.[1] "Synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium tosylate from 1,3,5-trimethoxybenzene." Beilstein J. Org.[1] Chem. Available at: [Link][1]
Impurity Profiling : Royal Society of Chemistry.[1] "Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine/bromine." Analytical Methods. Available at: [Link][1]
Physical Properties : National Institute of Standards and Technology (NIST). "Benzene, 1,3,5-trimethoxy- IR and Mass Spectrum Data." NIST Chemistry WebBook.[1][4] Available at: [Link][1]
Comparative Methodology : Alwsci Technologies. "GC Vs. HPLC: A Comprehensive Comparison And Practical Applications." Available at: [Link][1]
Comparative Reactivity Guide: 2-Iodo-1,3,5-trimethoxybenzene vs. 4-Iodoanisole
Executive Summary This guide provides a technical comparison between 2-iodo-1,3,5-trimethoxybenzene (TMP-I) and 4-iodoanisole (4-IA). While both are electron-rich aryl iodides, their reactivity profiles diverge significa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between 2-iodo-1,3,5-trimethoxybenzene (TMP-I) and 4-iodoanisole (4-IA). While both are electron-rich aryl iodides, their reactivity profiles diverge significantly due to the ortho-effect . 4-Iodoanisole represents a classic "activated" substrate for cross-coupling, dominated by electronic donation. In contrast, 2-iodo-1,3,5-trimethoxybenzene is defined by extreme steric crowding flanking the iodine center. This steric bulk hampers standard catalytic cycles but makes TMP-I a premier scaffold for stable hypervalent iodine(III) reagents.
Electronic & Steric Topology
The fundamental difference lies in the immediate environment of the C–I bond.
Feature
4-Iodoanisole (4-IA)
2-Iodo-1,3,5-trimethoxybenzene (TMP-I)
Electronic Nature
Electron-Rich ()
Super Electron-Rich (Three donating -OMe groups)
Steric Environment
Unhindered (Open ortho positions)
Highly Hindered (Two ortho-methoxy groups)
Primary Reactivity
Fast Oxidative Addition, Facile Coupling
Slow Coupling, Stable Radical/Cation formation
Key Application
Drug Intermediates (Suzuki/Buchwald)
Hypervalent Iodine Reagents (Koser's Reagent)
Visualizing the Steric Pocket
The following diagram illustrates the "Steric Cleft" effect. In TMP-I, the iodine atom is sandwiched between two methoxy groups, creating a barrier for catalyst approach (LnM).
Reactivity Case Study: Cross-Coupling (Suzuki/Buchwald)
The "Ortho-Effect" Paradox
Electron-rich aryl iodides typically undergo Oxidative Addition (OA) rapidly because the electron-rich ring stabilizes the cationic character of the metal center during insertion.
4-IA: Benefits from this electronic acceleration. OA is fast, and the lack of sterics allows facile transmetalation and reductive elimination.
TMP-I: While electronically activated, the steric penalty overrides the electronic benefit. The bulky ortho-OMe groups prevent the bulky phosphine ligands (like BINAP or Xantphos) from effectively coordinating during the OA step. Furthermore, the Reductive Elimination step (forming the new C-C or C-N bond) is severely hampered because it requires the two coupled groups to be in close proximity, which the ortho-OMe groups physically resist.
Quantitative Performance Comparison
Reaction Type
4-Iodoanisole
2-Iodo-1,3,5-trimethoxybenzene
Suzuki Coupling
Excellent (>95%) Standard conditions (Pd(PPh3)4, Na2CO3) work rapidly.
Moderate/Difficult (40-60%) Requires specialized bulky ligands (e.g., SPhos, RuPhos) and higher temperatures to overcome steric repulsion.
Buchwald-Hartwig
High Yield Standard for aniline synthesis.
Challenging Often fails with standard catalysts. The "TMP" group is so bulky it can induce catalyst decomposition before C-N bond formation.
Catalyst Choice
Generic Pd(0) / simple phosphines.
Must use dialkylbiaryl phosphines (Buchwald Ligands) designed for hindered substrates.
Reactivity Case Study: Hypervalent Iodine Chemistry
This is the domain where 2-iodo-1,3,5-trimethoxybenzene outperforms anisole. The same steric bulk that hinders cross-coupling stabilizes hypervalent iodine(III) species.
Mechanism: Oxidation of the iodine from I(I) to I(III) creates a hypervalent center (e.g., Ar-I(OAc)₂).
Stability: In 4-IA, the I(III) center is exposed and reactive, often leading to decomposition. In TMP-I, the ortho-methoxy groups act as a "protective fence," stabilizing the hypervalent bond against hydrolysis or radical decomposition.
Application: TMP-I is the precursor to [Hydroxy(tosyloxy)iodo]-1,3,5-trimethoxybenzene (a stable Koser's reagent analog), used for oxidative tosyloxylation of ketones.
Stir at Room Temperature for 1 hour . The solution usually turns yellow/orange.
Workup: Add diethyl ether (10 mL) to precipitate the product. Filter the white/off-white solid and wash with cold ether.
Expected Yield: 85-92% of aryl(hydroxy)iodonium tosylate.
Note: This product is significantly more stable than the 4-methoxy analog, which may degrade upon prolonged storage.
References
Comparison of Aryl Iodide Reactivity in Cross-Coupling
Source: BenchChem Reactivity Guides.
Context: Discusses the steric retardation of oxidative addition in ortho-substituted methoxy benzenes.
Synthesis of Aryl(TMP)iodonium Salts
Source: Beilstein Journal of Organic Chemistry.
Title: "Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts."
Context: Details the use of the trimethoxyphenyl (TMP) group as a stabilizing auxiliary for hypervalent iodine.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Iodo-1,3,5-trimethoxybenzene (CAS No. 2510-49-8). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in our waste management practices. This document moves beyond mere compliance, explaining the chemical reasoning behind each procedural step to ensure a culture of safety and scientific integrity within your laboratory.
Core Principle: The Halogenated Waste Mandate
2-Iodo-1,3,5-trimethoxybenzene is a halogenated aromatic organic compound.[1][2][3] The presence of iodine in its structure is the single most critical factor determining its disposal pathway.
Why is this so important? Halogenated compounds cannot be disposed of with general organic solvents. During incineration—the most common disposal method for chemical waste—halogenated materials can produce highly toxic and corrosive byproducts, such as hydrogen iodide (HI) gas and potentially dioxins, if not processed in specialized facilities equipped with acid gas scrubbers. Therefore, segregating this waste is paramount to prevent environmental contamination and ensure regulatory compliance.[3][4] Mixing halogenated and non-halogenated waste streams results in the entire volume being classified as the more hazardous and costly halogenated category.[3]
Immediate Hazard Profile:
Acute Oral Toxicity: Harmful if swallowed.
Irritant: Causes skin and serious eye irritation.[5]
Respiratory Irritant: May cause respiratory tract irritation, particularly as a dust.[5][6]
Essential Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, including for disposal, ensure the following PPE is worn to mitigate exposure risks.
PPE Item
Specification
Rationale
Eye Protection
Chemical safety goggles or safety glasses with side-shields
Protects against splashes of solutions or airborne solid particles.[1][2][6]
Hand Protection
Nitrile gloves
Provides a barrier against skin contact and irritation.[1][2]
Body Protection
Standard laboratory coat
Protects skin and personal clothing from contamination.[1][2]
All handling of 2-Iodo-1,3,5-trimethoxybenzene, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[1][2][7]
Step-by-Step Disposal Protocol for Routine Laboratory Waste
This procedure applies to the disposal of residual chemical, contaminated consumables (e.g., weigh boats, pipette tips), and solutions containing 2-Iodo-1,3,5-trimethoxybenzene.
Step 1: Identify and Select the Correct Waste Container
Locate your laboratory's designated "Halogenated Organic Waste" container.[1][2][4] This may be a polyethylene carboy or another compatible container provided by your institution's Environmental Health & Safety (EHS) department.[7]
Crucially, do not use a metal can. Halogenated solvents can degrade over time to produce acids that will corrode metal containers.[7]
Step 2: Ensure Proper and Complete Labeling
Before any waste is added, the container must be clearly labeled. Affix a "Hazardous Waste" tag provided by your EHS office.[3]
The full chemical name: "Waste 2-Iodo-1,3,5-trimethoxybenzene".
If in solution, list all components and their approximate percentages.
The accumulation start date (the date the first drop of waste is added).
Step 3: Waste Accumulation
Carefully transfer waste into the designated container inside a chemical fume hood.
For solid waste (e.g., contaminated gloves, weigh paper), place it in a sealed plastic bag and then into the halogenated waste container to minimize dust.
Keep the waste container securely closed at all times except when actively adding waste.[3][4] This prevents the release of vapors and protects the integrity of the lab atmosphere.
Step 4: Storage and Final Disposal
Store the waste container in a designated satellite accumulation area (SAA), such as a secondary containment bin within or under the fume hood.[3][7]
The storage area must be cool, dry, and away from incompatible materials like strong oxidizing agents.[8][6]
Once the container is full or has reached your institution's time limit for accumulation, contact your EHS department to arrange for a scheduled pickup.[2] Do not pour any chemical waste down the drain. [1][4][7]
Emergency Protocol: Spill Management
Accidents require immediate and correct action. The response protocol depends on the scale of the spill.
Minor Spill (e.g., a few grams of solid in a contained area)
Alert Personnel: Notify colleagues in the immediate area.
Ensure PPE: Don your full, standard PPE.
Containment: Prevent the powder from becoming airborne. Do not use a dry brush or create dust clouds.[9][10]
Cleanup: Gently cover the spill with an inert absorbent material like sand or vermiculite.[9] Using a non-sparking scoop or shovel, carefully collect all contaminated material.[9]
Package Waste: Place the collected material and any contaminated cleaning supplies (gloves, wipes) into a heavy-duty plastic bag. Seal it, label it as "Spill Debris: 2-Iodo-1,3,5-trimethoxybenzene," and place it in the designated Halogenated Organic Waste container.[4][10]
Decontaminate: Wipe the spill area with soap and water.
Major Spill (e.g., large quantity, outside of a fume hood)
Evacuate: Immediately evacuate the affected area.[4][9]
Alert Authorities: Notify your supervisor and contact your institution's emergency number or EHS department. Activate the fire alarm if necessary to facilitate evacuation.[4]
Isolate: Close the doors to the laboratory to contain the spill.[4]
Do Not Attempt Cleanup: Allow the trained emergency response team to manage the cleanup.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 2-Iodo-1,3,5-trimethoxybenzene from use to final disposal.
Caption: Decision workflow for handling and disposing of 2-Iodo-1,3,5-trimethoxybenzene.
Personal protective equipment for handling 2-Iodo-1,3,5-trimethoxybenzene
Standard Operating Procedure & Safety Matrix: Handling 2-Iodo-1,3,5-trimethoxybenzene As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical causali...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Safety Matrix: Handling 2-Iodo-1,3,5-trimethoxybenzene
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical causality. 2-Iodo-1,3,5-trimethoxybenzene (CAS 2510-49-8) is a highly valuable, electron-rich iodoaromatic building block used extensively in cross-coupling reactions and drug development. However, its specific molecular architecture—combining a polarizable halogen with electron-donating methoxy groups—demands rigorous, scientifically grounded handling protocols.
This guide provides a self-validating operational framework for personal protective equipment (PPE), handling, and disposal, ensuring both researcher safety and reagent integrity.
Hazard Causality & Chemical Properties (The "Why")
To design an effective safety protocol, we must first understand the molecular behavior of the compound driving the hazard classifications:
Acute Irritation (H315, H319, H335): This compound is classified as a severe skin, eye, and respiratory irritant[1]. The highly polarizable iodine atom facilitates rapid interaction with biological nucleophiles in mucosal membranes and the epidermis, leading to acute, localized inflammation.
Photolytic and Thermal Sensitivity: Iodoarenes are inherently light-sensitive. Exposure to ultraviolet (UV) light induces homolytic cleavage of the carbon-iodine (C-I) bond, generating highly reactive aryl radicals and iodine species[2]. This degradation not only destroys the reagent's utility for cross-coupling but also increases the toxicity profile of the material. Consequently, the compound must be stored at 4°C and rigorously protected from light[3].
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a generic requirement; it is a targeted barrier system tailored to the physical state and solvent environment of the chemical.
Protection Zone
Required Equipment
Mechanistic Rationale & Causality
Ocular
ANSI Z87.1 / EN 166 Safety Goggles
Prevents exposure to airborne dust particulates that cause severe ocular irritation (H319). A full face shield is required if handling large volumes of solvated compound[1].
Dermal (Hands)
Nitrile Gloves (≥0.11 mm thickness)
Nitrile provides an excellent barrier against the solid powder. Critical Caveat: If the compound is dissolved in organic solvents (e.g., THF, DCM), the solvent acts as a permeation carrier. In such cases, switch to solvent-specific gloves (e.g., Neoprene or Butyl rubber) to prevent rapid transdermal transport of the solute.
Dermal (Body)
Standard Lab Coat & Closed-Toe Shoes
Protects against localized skin irritation (H315). If working with flammable carrier solvents, upgrade to a flame-resistant (FR) lab coat.
Respiratory
Chemical Fume Hood (Face velocity: 80-120 fpm)
The primary engineering defense against respiratory irritation (H335). If the hood sash must be raised beyond safe limits, a NIOSH-approved N95/P100 particulate respirator is mandatory[1].
Operational Workflow: Step-by-Step Methodology
This protocol is designed as a self-validating system: each step verifies the success of the previous one to ensure absolute trustworthiness in the procedure.
Phase 1: Pre-Operational Setup
Verify Engineering Controls: Confirm the fume hood monitor displays a face velocity between 0.4–0.6 m/s (80–120 fpm). Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.
Prepare Light-Blocking Receptacles: Pre-weigh amber glass vials or wrap standard clear vials in aluminum foil to prevent UV-induced C-I bond homolysis during transit and benchtop staging[2].
Phase 2: Execution (Weighing & Transfer)
Static Mitigation: 2-Iodo-1,3,5-trimethoxybenzene powder can accumulate static charge, leading to sudden repulsion and aerosolization. Use anti-static weighing boats or discharge the area with a zero-stat gun prior to opening the container.
Transfer: Keep the fume hood sash as low as ergonomically possible. Use a stainless steel or PTFE-coated spatula to minimize static cling.
Phase 3: Post-Experiment Decontamination
Solvent Wipe: Because the compound is inherently insoluble in water[3], standard aqueous cleaning is ineffective. Wipe down the balance and hood surface with a compatible organic solvent (e.g., isopropanol or ethanol) to solubilize and remove residual powder.
Aqueous Wash: Validation Check: Follow the solvent wipe with standard soap and water to remove any remaining solvent residue and confirm the surface is chemically neutral.
Spill Management & Disposal Plan
Improper disposal of halogenated organics poses severe environmental and facility risks.
Spill Response Protocol:
Containment: Do not sweep the dry powder, as this generates hazardous, inhalable aerosols.
Suppression: Lightly moisten the spill with a compatible, low-toxicity solvent (e.g., ethanol) to suppress dust, or cover the area entirely with damp sand or vermiculite.
Collection: Use a non-sparking tool to scoop the amalgam into a chemically compatible, sealable hazardous waste container.
Waste Disposal Routing:
Halogenated Segregation: All waste containing 2-Iodo-1,3,5-trimethoxybenzene must be strictly segregated into designated Halogenated Organic Waste containers.
Causality: Mixing iodinated compounds with non-halogenated waste streams disrupts standard facility incineration processes. Combusting halogens without proper scrubbing protocols leads to the formation of highly toxic, corrosive iodine gas and halogenated dioxins.
Logical Workflow Diagram
Figure 1: Logical workflow for safe handling, spill management, and disposal of the iodoarene.
References
Title: Selective Alkylation by Photogenerated Aryl and Vinyl Cations
Source: Scholarly Publications Leiden University
URL: [Link]